molecular formula C5H8ClNO3 B073631 N-Chloroacetyl-DL-alanine CAS No. 1190-32-5

N-Chloroacetyl-DL-alanine

Número de catálogo: B073631
Número CAS: 1190-32-5
Peso molecular: 165.57 g/mol
Clave InChI: HTAQFYLADZNZHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Chloroacetamido)propanoic acid is a versatile bifunctional building block of significant interest in synthetic organic chemistry and chemical biology. This compound features two distinct reactive sites: a carboxylic acid group and a chloroacetamide group. The carboxylic acid allows for straightforward incorporation into peptide chains or conjugation to other molecules via standard amide coupling reactions. The highly reactive chloroacetamide moiety serves as a potent alkylating agent, enabling selective modification of nucleophilic residues such as cysteine thiols in proteins or other sulfur-containing compounds. This dual functionality makes it an invaluable reagent for the synthesis of targeted covalent inhibitors, the development of antibody-drug conjugates (ADCs), and the site-specific functionalization of biomolecules. Researchers utilize this compound to probe enzyme mechanisms, engineer protein constructs with novel properties, and develop novel therapeutic modalities that rely on irreversible binding for enhanced potency and duration of action. Its structure provides a unique scaffold for creating molecular probes that can form stable, covalent linkages with their biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(2-chloroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQFYLADZNZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922842
Record name N-(2-Chloro-1-hydroxyethylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-32-5, 67206-15-9, 691-80-5
Record name N-(2-Chloroacetyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Chloroacetyl-D,L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC270555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloro-1-hydroxyethylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-chloroacetyl-D,L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Chloroacetyl-DL-alanine, a key intermediate in peptide synthesis and the development of modified amino acids for pharmaceutical applications. This document details established synthetic protocols, purification methodologies, and the analytical characterization of the final product.

Synthesis of this compound

The primary method for the synthesis of this compound is the N-acylation of DL-alanine with chloroacetyl chloride. This can be achieved through various approaches, including a green chemistry method using a phosphate buffer and a traditional method employing an organic solvent.

Green Synthesis in Phosphate Buffer

An efficient and environmentally friendly method for the N-chloroacetylation of amino acids has been developed that utilizes a phosphate buffer, eliminating the need for organic solvents and simplifying product isolation. This method has been shown to be effective for the chloroacetylation of various amino compounds, including amino acids.

Experimental Protocol:

A detailed experimental protocol for the N-chloroacetylation of amino acids in a phosphate buffer is as follows:

  • Dissolution: Dissolve the amino acid (e.g., DL-alanine) in a 0.1 M phosphate buffer (pH 7.4).

  • Reaction Initiation: To the stirred solution at room temperature, add chloroacetyl chloride dropwise.

  • Reaction Time: Continue stirring the reaction mixture at room temperature for approximately 20 minutes.

  • Product Isolation: The N-chloroacetylated product often precipitates out of the solution. Collect the solid product by filtration and wash it with cold water. If the product is soluble in the aqueous medium, it can be extracted with an organic solvent such as ethyl acetate.

This method offers high chemoselectivity for N-acylation and generally results in high yields, which can be isolated without the need for chromatographic separation.[1]

Synthesis in an Organic Solvent

A conventional method for the synthesis of N-chloroacetylated amino acids involves the use of an organic solvent. While this method is effective, it requires anhydrous conditions and careful handling of reagents. The following protocol is based on the synthesis of a similar compound, N-chloroacetylphenylalanine, and can be adapted for this compound.

Experimental Protocol:

  • Reaction Setup: To a suspension of DL-alanine in an anhydrous solvent such as ethyl acetate, add chloroacetyl chloride.

  • Reaction Conditions: Reflux the mixture under anhydrous conditions for one hour.

  • Work-up: After the reaction is complete, filter the mixture to remove any unreacted DL-alanine.

  • Isolation: Remove the excess chloroacetyl chloride and ethyl acetate from the filtrate by vacuum distillation to obtain the crude product.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. The most common method for purification is recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: A suitable solvent system for the recrystallization of N-acyl amino acids is a mixture of ethanol and water or acetone and water. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

For N-chloroacetylphenylalanine, crystallization from diethyl ether has been reported to yield the purified product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of N-chloroacetylated amino acids.

ParameterGreen Synthesis (Phosphate Buffer)Organic Solvent Synthesis (Example: N-chloroacetylphenylalanine)
Starting Material DL-AlaninePhenylalanine
Reagent Chloroacetyl ChlorideChloroacetyl Chloride
Solvent 0.1 M Phosphate Buffer (pH 7.4)Ethyl Acetate
Reaction Time ~20 minutes1 hour
Reaction Temperature Room TemperatureReflux
Yield Good to Moderate87%

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product DL_Alanine DL-Alanine Reaction_Vessel Reaction Vessel (Phosphate Buffer or Organic Solvent) DL_Alanine->Reaction_Vessel Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration if precipitate forms Evaporation Solvent Evaporation Reaction_Vessel->Evaporation if soluble Crude_Product Crude this compound Filtration->Crude_Product Evaporation->Crude_Product

Caption: General synthesis workflow for this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude This compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Cool to Crystallize Dissolution->Crystallization if no insoluble impurities Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Pure_Product Pure This compound Vacuum_Filtration->Pure_Product

Caption: Purification of this compound via recrystallization.

References

An In-depth Technical Guide to N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine, serving as a valuable intermediate and building block in synthetic organic chemistry.[1][2] Its utility is primarily centered on the synthesis of peptides and other modified amino acid structures, which are crucial in the development of new pharmaceutical compounds.[3] The presence of the chloroacetyl group provides a reactive site for selective chemical modifications, enabling the construction of complex molecules.[3] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biochemical research.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 1190-32-5[1][2][4]
Molecular Formula C₅H₈ClNO₃[1][2][5]
Molecular Weight 165.57 g/mol [1][2][5]
Melting Point 125 °C[2][5][6]
Boiling Point (Predicted) 401.5 ± 30.0 °C[2][5]
Density (Predicted) 1.341 ± 0.06 g/cm³[2][5]
pKa (Predicted) 3.26 ± 0.10[2][5]
Appearance White to almost white powder or crystal[2][5]
Water Solubility Almost transparent[2][5]
Purity >98.0% (T)[4][6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of DL-alanine with chloroacetyl chloride. This reaction, a standard method for forming amide bonds, must be performed under controlled conditions to ensure high yield and purity. The following protocol is based on established chemical principles for N-acylation of amino acids.

Materials:

  • DL-alanine

  • Chloroacetyl chloride

  • Dichloroethane (or a similar inert solvent)

  • 50% aqueous sodium hydroxide (NaOH)

  • Saturated salt solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a rapidly stirred mixture of DL-alanine (1.0 equivalent) and 50% aqueous sodium hydroxide (2.0 equivalents) in dichloroethane. Cool the mixture to 0°-5°C using an ice bath.

  • Addition of Acylating Agent: Prepare a solution of chloroacetyl chloride (1.0 equivalent) in dichloroethane. Add this solution dropwise to the cooled, stirring mixture in the flask. Maintain the temperature between 0°-5°C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Let the reaction proceed for approximately 3 hours with continued stirring.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated salt solution to remove inorganic impurities.

  • Drying and Evaporation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.

  • Product Recovery: Remove the solvent (dichloroethane) from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound product. The product is typically a solid.[7]

Purification:

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to obtain a crystalline solid of high purity.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification DL_alanine DL-Alanine Reaction Acylation Reaction DL_alanine->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Solvent Dichloroethane Solvent->Reaction Base Aq. NaOH Base->Reaction Temp 0-5°C Temp->Reaction Wash Wash with Brine Dry Dry (MgSO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Product This compound Recrystallize->Product Reaction->Wash

Caption: Workflow for the synthesis of this compound.
Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, several analytical techniques are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the molecular structure by observing the magnetic properties of atomic nuclei.

  • Protocol:

    • Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

    • Expected ¹H NMR Signals: Protons on the alanine methyl group, the alpha-carbon, the amide, and the chloroacetyl methylene group.

    • Expected ¹³C NMR Signals: Carbons corresponding to the carboxyl, amide carbonyl, alpha-carbon, methyl group, and the chloroacetyl methylene group.

    • The chemical shifts, integration, and coupling patterns of the observed signals are compared with expected values to confirm the structure.[7][8]

2. Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a sample of the solid product, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Expected Characteristic Peaks:

      • ~3300 cm⁻¹ (N-H stretch of the amide)

      • ~1720 cm⁻¹ (C=O stretch of the carboxylic acid)

      • ~1650 cm⁻¹ (C=O stretch of the amide, Amide I band)

      • ~700-800 cm⁻¹ (C-Cl stretch)

    • The presence of these characteristic absorption bands confirms the key functional groups in this compound.[7]

Analytical_Workflow cluster_analysis Analytical Techniques cluster_results Confirmation Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR Purity_Test Purity Assessment (e.g., HPLC, Titration) Synthesized_Product->Purity_Test Structure Structural Confirmation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Purity Purity >98% Purity_Test->Purity Final_Product Verified this compound Structure->Final_Product Functional_Groups->Final_Product Purity->Final_Product

Caption: Workflow for the analytical characterization of the final product.

Applications and Mechanism of Action

This compound is primarily recognized as an amino acid derivative used in synthetic chemistry.[1]

  • Peptide Synthesis: Its principal application is as an intermediate in the synthesis of more complex peptides and amino acid derivatives.[3] The chloroacetyl group can serve as a protecting group for the N-terminus or as a reactive handle for further chemical elaboration.

  • Enzyme Studies: Chloroacetylated amino acids can act as affinity labels or irreversible inhibitors for certain enzymes, allowing researchers to study enzyme mechanisms and active site structures.[3] For instance, related compounds like β-chloro-L-alanine have been shown to inactivate enzymes such as alanine racemase, highlighting the potential for chloro-derivatives to interact with biological targets.[9]

Safety and Handling

Based on available safety data, this compound is classified as an irritant.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2][6]

  • Signal Word: Warning[2][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[2]

    • P280: Wear protective gloves/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

N-Chloroacetyl-DL-alanine: A Technical Guide to its Presumed Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is an amino acid derivative with potential applications in biochemistry and drug development. While specific biological targets of this compound are not extensively documented in publicly available literature, its chemical structure—combining an alanine moiety with a reactive chloroacetyl group—provides a strong basis for predicting its mechanism of action. This technical guide synthesizes information from related compounds and general biochemical principles to propose a primary mechanism of action for this compound. We hypothesize that this compound functions as an affinity label, leading to the covalent modification and subsequent irreversible inhibition of specific enzymes. This document provides a detailed overview of this proposed mechanism, potential experimental protocols to validate this hypothesis, and a framework for identifying its biological targets.

Introduction

This compound is a synthetic derivative of the amino acid alanine.[1] Its primary utility has been in the realm of peptide synthesis and as a building block for more complex molecules.[1][2] However, the presence of the electrophilic chloroacetyl group suggests a more direct role in interacting with biological macromolecules.[2] This guide explores the likely mechanism of action of this compound, positing that it acts as a covalent modifier of proteins, a hypothesis supported by studies on analogous N-chloroacetyl compounds and other affinity labels.[3][4]

Proposed Core Mechanism of Action: Covalent Modification

The central hypothesis for the biological activity of this compound is its function as an affinity label that leads to the irreversible inhibition of target enzymes through covalent modification. This mechanism can be broken down into two key steps:

  • Enzyme Recognition and Binding: The DL-alanine portion of the molecule is predicted to act as a recognition motif, binding to the active site of enzymes that normally bind with L-alanine or D-alanine. This provides a degree of specificity, targeting the molecule to a subset of enzymes.

  • Irreversible Covalent Bonding: Once positioned within the active site, the highly reactive chloroacetyl group serves as an electrophilic "warhead." It is susceptible to nucleophilic attack by amino acid residues within the enzyme's active site. The most likely candidate for this reaction is the thiol group of a cysteine residue, which is a potent nucleophile.[5][6][7] Other nucleophilic residues, such as the imidazole group of histidine or the carboxylate groups of aspartate and glutamate, could also potentially react, though the reaction with cysteine is generally more favorable. This covalent bond formation leads to the irreversible inactivation of the enzyme.

The proposed reaction with a cysteine residue is illustrated in the signaling pathway diagram below.

Signaling Pathway Diagram: Proposed Mechanism of Covalent Inhibition

G A Hypothesis Generation: This compound is a covalent inhibitor of alanine-binding enzymes. B Candidate Target Selection: (e.g., Alanine Aminotransferase, Alanyl-tRNA Synthetase) A->B C Enzyme Inhibition Assay (Determine IC50) B->C D Irreversible Inhibition Assay (Dialysis/Gel Filtration) C->D E Confirmation of Covalent Modification (Mass Spectrometry) D->E F Site of Modification Analysis (LC-MS/MS) E->F G Validated Target and Mechanism F->G

References

N-Chloroacetyl-DL-alanine: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is a synthetic amino acid derivative with a reactive chloroacetyl group. While primarily utilized as an intermediate in peptide synthesis and for the creation of modified amino acids, the inherent reactivity of its chloroacetyl moiety presents intriguing possibilities for therapeutic applications. This technical guide explores the potential of this compound as a therapeutic agent, drawing parallels from closely related compounds and the established reactivity of the chloroacetyl group. The primary focus will be on its potential as an anticancer agent, based on the significant findings for the analogous compound, N-ω-chloroacetyl-l-ornithine (NCAO). Furthermore, this document will touch upon hypothetical applications in antimicrobial, neuroprotective, and anti-inflammatory contexts, supported by the activities of other alanine derivatives. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways and workflows are provided to facilitate further research and development in this promising area.

Introduction: The Chemical Nature and Known Roles of this compound

This compound, a derivative of the amino acid alanine, is characterized by the presence of a chloroacetyl group attached to the amino group.[1][2] This functional group is a well-established electrophilic "warhead" known for its ability to form stable covalent bonds with nucleophilic residues in proteins, most notably the thiol group of cysteine and the imidazole group of histidine. This reactivity underpins its use in peptide synthesis and as a tool for studying protein structure and function through covalent labeling.[3]

While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its chemical properties suggest a high potential for the development of targeted covalent inhibitors for various therapeutic targets.

Potential Therapeutic Application: Anticancer Activity

The most compelling evidence for the therapeutic potential of N-chloroacetyl-amino acid derivatives comes from studies on N-ω-chloroacetyl-l-ornithine (NCAO) , a potent inhibitor of ornithine decarboxylase (ODC). ODC is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation and are often upregulated in cancer cells.[4]

Mechanism of Action: Ornithine Decarboxylase Inhibition

NCAO acts as a competitive inhibitor of ODC, leading to the depletion of polyamines and subsequent inhibition of cancer cell growth.[3][4] The chloroacetyl group is implicated in the binding and potential covalent modification of the enzyme's active site. Given the structural similarity, it is hypothesized that this compound could inhibit enzymes with susceptible nucleophilic residues in their active sites.

Below is a conceptual signaling pathway illustrating the role of ODC in polyamine synthesis and the inhibitory action of NCAO.

ODC_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Catalysis Polyamines Spermidine, Spermine Putrescine->Polyamines CellGrowth Cell Growth & Proliferation Polyamines->CellGrowth Promotes NCAO N-ω-chloroacetyl- l-ornithine (NCAO) NCAO->ODC Inhibits

Fig. 1: ODC pathway and NCAO inhibition.
Quantitative Data: In Vitro Efficacy of NCAO

The following table summarizes the cytotoxic effects of NCAO on various human cancer cell lines, demonstrating its potent and selective anticancer activity.[4][5]

Cell LineCancer TypeEC50 (µM) at 72h
HeLaCervical Carcinoma15.8[4]
MCF-7Breast Carcinoma17.5[4]
HepG2Hepatocellular Carcinoma10.1[4]
Ca SkiCervical Cancer1.18 ± 0.07[5]
MDA-MB-231Breast Cancer50.6 ± 0.3[5]
Vero (Normal)Monkey Kidney>1000[5]
Experimental Protocols

This protocol is adapted from studies on NCAO and can be used to assess the inhibitory potential of this compound on ODC.[4]

  • Reaction Mixture Preparation: In a final volume of 1 ml, combine:

    • 50 mM phosphate buffer, pH 7.0

    • 0.8 mM L-ornithine

    • 5 mM dithiothreitol

    • 0.1 mM pyridoxal phosphate

    • 0.1 mM EDTA

    • 0.1 µCi L-[1-¹⁴C]ornithine

    • Enzyme preparation (e.g., cell lysate)

    • Test compound (this compound at various concentrations)

  • Incubation: Incubate the mixture at 37°C for 1 hour in a sealed flask. A filter paper strip soaked in 10% KOH should be placed in the flask to trap the released ¹⁴CO₂.

  • Measurement: Quantify the trapped ¹⁴CO₂ using a scintillation counter to determine the enzyme activity.

  • Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor. Determine the IC50 and Ki values.

This protocol provides a general framework for evaluating the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

The following diagram illustrates a general workflow for screening the anticancer activity of a compound like this compound.

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis (this compound) B Enzyme Inhibition Assay (e.g., ODC) A->B C Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) A->C D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->D C->D E Animal Model of Cancer (e.g., Xenograft) D->E F Toxicity and Pharmacokinetic Studies E->F G Efficacy Evaluation (Tumor Growth Inhibition) F->G

Fig. 2: Anticancer drug screening workflow.

Other Potential Therapeutic Applications (Hypothetical)

The therapeutic potential of this compound may extend beyond oncology. Based on the known activities of related compounds, the following areas warrant investigation.

Antimicrobial Activity

Peptides containing β-chloro-L-alanine have demonstrated broad-spectrum antibacterial properties by inactivating alanine racemase, an essential enzyme for bacterial cell wall synthesis. It is plausible that this compound could exhibit similar activity by covalently modifying and inhibiting key bacterial enzymes.

Neuroprotective Effects

Certain amino acid derivatives have shown neuroprotective properties. While direct evidence is lacking for this compound, its ability to covalently modify proteins could be explored for modulating the activity of enzymes or receptors involved in neurodegenerative pathways.

Anti-inflammatory Effects

Some amino acids and their derivatives have been reported to possess anti-inflammatory properties. The potential of this compound to modulate inflammatory pathways through covalent inhibition of key signaling proteins, such as kinases or proteases, is an area for future research.

Physicochemical Properties and Synthesis

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₅H₈ClNO₃[6]
Molecular Weight165.57 g/mol [6]
Melting Point125 °C[6]
Boiling Point (Predicted)401.5 ± 30.0 °C[6]
pKa (Predicted)3.26 ± 0.10[6]
Water SolubilityAlmost transparent solution[6]
Synthesis

A general method for the synthesis of N-chloroacetyl amino acids involves the reaction of the amino acid with chloroacetyl chloride in a suitable solvent system. A detailed protocol for the synthesis of a related compound, N-Chloroacetyl alanine ethyl ester, is as follows and can be adapted for the synthesis of this compound.[1]

  • Reaction Setup: A solution of chloroacetyl chloride (0.064 mole) in dichloroethane is added dropwise to a rapidly stirred mixture of DL-alanine ethyl ester hydrochloride (0.064 mole) and 50% aqueous sodium hydroxide (0.128 mole) in dichloroethane at 0-5°C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 3 hours.

  • Isolation: The product is isolated by washing with a saturated salt solution, drying over magnesium sulfate, and evaporating the solvent.

The following diagram outlines the logical relationship in the synthesis of N-chloroacetyl amino acid esters.

Synthesis_Relationship cluster_reactants Reactants cluster_product Product AminoAcidEster Amino Acid Ester (e.g., DL-alanine ethyl ester) Product N-Chloroacetyl Amino Acid Ester AminoAcidEster->Product Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product Reaction Base Base (e.g., NaOH) Base->Product Reaction

Fig. 3: Synthesis of N-chloroacetyl amino acid esters.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. The presence of the reactive chloroacetyl group suggests its utility as a covalent inhibitor of enzymes, a strategy that has proven successful in drug development. The compelling anticancer activity of the closely related N-ω-chloroacetyl-l-ornithine provides a strong rationale for investigating this compound as an anticancer agent. Future research should focus on:

  • Target Identification: Screening this compound against a panel of enzymes, particularly those implicated in cancer and other diseases.

  • In Vitro and In Vivo Studies: Conducting comprehensive studies to evaluate its efficacy, toxicity, and pharmacokinetic profile for various potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

This technical guide provides a foundational overview to stimulate and guide further research into the therapeutic applications of this compound, a promising candidate for the development of novel covalent therapeutics.

References

N-Chloroacetyl-DL-alanine: An In-depth Technical Guide on Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is a key intermediate in the synthesis of various pharmaceutical compounds and modified peptides. Understanding its stability and degradation pathways is crucial for ensuring the quality, safety, and efficacy of resulting drug products. This technical guide provides a comprehensive overview of the stability of this compound, detailing its potential degradation pathways under various stress conditions. It outlines detailed experimental protocols for conducting stability and forced degradation studies, and presents a framework for the systematic identification and quantification of degradation products. This document is intended to be a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals utilizing this important building block.

Introduction

This compound, a derivative of the amino acid alanine, serves as a versatile reagent in organic synthesis, particularly in the pharmaceutical industry. The presence of the reactive chloroacetyl group allows for its use in the alkylation of various nucleophiles and as a protective group in peptide synthesis. However, this reactivity also makes the molecule susceptible to degradation, which can impact product purity, stability, and safety. A thorough understanding of its degradation profile is therefore essential for process optimization, formulation development, and regulatory compliance.

This guide will explore the key factors influencing the stability of this compound and delineate its probable degradation pathways based on the known chemistry of related N-acyl amino acids and chloroacetamide compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈ClNO₃
Molecular Weight 165.57 g/mol
CAS Number 1190-32-5
Appearance White to off-white crystalline powder
Melting Point 124-127 °C
Solubility Soluble in water

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis and nucleophilic substitution. These pathways can be influenced by pH, temperature, and the presence of light or oxidizing agents.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway for this compound, potentially occurring at two sites: the amide bond and the carbon-chlorine bond.

  • Amide Bond Hydrolysis: Under both acidic and basic conditions, the amide linkage can be cleaved to yield DL-alanine and chloroacetic acid. This is a common degradation pathway for N-acyl amino acids.

  • C-Cl Bond Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, which would result in the formation of N-hydroxyacetyl-DL-alanine and hydrochloric acid.

The proposed hydrolytic degradation pathways are illustrated in the diagram below.

G This compound This compound DL-Alanine DL-Alanine This compound->DL-Alanine Amide Hydrolysis (Acidic/Basic Conditions) Chloroacetic Acid Chloroacetic Acid This compound->Chloroacetic Acid Amide Hydrolysis (Acidic/Basic Conditions) N-Hydroxyacetyl-DL-alanine N-Hydroxyacetyl-DL-alanine This compound->N-Hydroxyacetyl-DL-alanine C-Cl Bond Hydrolysis Hydrochloric Acid Hydrochloric Acid This compound->Hydrochloric Acid C-Cl Bond Hydrolysis

Caption: Proposed Hydrolytic Degradation Pathways.

Other Potential Degradation Pathways
  • Oxidative Degradation: While the molecule does not contain highly susceptible moieties for oxidation, forced studies with strong oxidizing agents should be performed to investigate this potential pathway.

  • Photolytic Degradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation reactions could occur.

Quantitative Data Summary

Specific quantitative data on the degradation kinetics of this compound is not extensively available in the public domain. The following tables are provided as templates for researchers to populate with experimental data obtained from stability and forced degradation studies.

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl
Basic Hydrolysis 0.1 M NaOH
Neutral Hydrolysis Water
Oxidative 3% H₂O₂
Photolytic ICH Q1B Option 2
Thermal (Solid) Dry Heat
Thermal (Solution) In Water

Table 3: pH-Rate Profile for Hydrolysis (Example Template)

pHk_obs (s⁻¹)Half-life (t₁/₂) (hours)
2.0
4.0
6.0
8.0
10.0
12.0

Experimental Protocols

To thoroughly investigate the stability and degradation of this compound, a series of well-defined experiments should be conducted.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A general workflow for these studies is depicted below.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acidic Hydrolysis Acidic Hydrolysis HPLC-UV HPLC-UV Acidic Hydrolysis->HPLC-UV Quantification Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->HPLC-UV Quantification Oxidative Oxidative Oxidative->HPLC-UV Quantification Photolytic Photolytic Photolytic->HPLC-UV Quantification Thermal Thermal Thermal->HPLC-UV Quantification LC-MS LC-MS HPLC-UV->LC-MS For Identification Identify Degradants Identify Degradants LC-MS->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways Method Validation Method Validation Elucidate Pathways->Method Validation This compound This compound This compound->Acidic Hydrolysis This compound->Basic Hydrolysis This compound->Oxidative This compound->Photolytic This compound->Thermal

Caption: Forced Degradation Experimental Workflow.

Protocol for Acidic/Basic Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).

  • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol for Oxidative Degradation:

  • Prepare a 1 mg/mL solution of this compound.

  • Add a solution of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Analyze samples at appropriate time intervals.

Protocol for Photostability Testing:

  • Expose solid this compound and its solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • A control sample should be protected from light with aluminum foil.

  • Analyze the exposed and control samples.

Protocol for Thermal Degradation:

  • For solid-state stability, store the compound in a controlled temperature oven (e.g., 80 °C).

  • For solution-state stability, prepare a solution in a relevant solvent and store it at an elevated temperature.

  • Analyze samples at various time points.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS should be used to identify the mass of the degradation products, which is critical for structural elucidation.

Conclusion

While specific experimental data on the stability and degradation of this compound is limited in publicly available literature, this guide provides a robust framework based on the established chemical principles of related compounds. The primary degradation pathways are anticipated to be hydrolysis of the amide and chloroacetyl moieties. The provided experimental protocols for forced degradation studies, coupled with appropriate analytical methodology, will enable researchers to thoroughly characterize the stability profile of this important molecule. This knowledge is fundamental for the development of stable formulations and for ensuring the overall quality and safety of pharmaceutical products derived from this compound.

Spectroscopic Characterization of N-Chloroacetyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N-Chloroacetyl-DL-alanine, a key intermediate in peptide synthesis and drug development. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for this compound. All quantitative spectral data is summarized for clear comparison, and experimental workflows are visualized to facilitate understanding.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its close structural analog, N-acetyl-DL-alanine. This data is essential for the identification and purity assessment of the compound.

Table 1: ¹H NMR Spectral Data of N-acetyl-DL-alanine (400 MHz, DMSO-d6)

Chemical Shift (δ) ppmMultiplicityTentative Assignment
8.00dNH (Amide)
4.14ddH-2 (α-proton)
2.04mH-3 (β-proton)
1.88sCOCH₃ (Acetyl)
0.88d(CH₃)₂ (γ-protons)
d: doublet, dd: doublet of doublets, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectral Data of N-acetyl-DL-alanine (100.54 MHz, DMSO-d6)

Chemical Shift (δ) ppmTentative Assignment
174.0C=O (Carboxyl)
169.5C=O (Amide)
49.0C-2 (α-carbon)
30.5C-3 (β-carbon)
22.5COCH₃ (Acetyl)
18.5, 19.5(CH₃)₂ (γ-carbons)

Table 3: Predicted Mass Spectrometry Data for this compound [1]

Adductm/z
[M+H]⁺166.02655
[M+Na]⁺188.00849
[M-H]⁻164.01199
[M+NH₄]⁺183.05309
[M+K]⁺203.98243
[M+H-H₂O]⁺148.01653
[M+HCOO]⁻210.01747
[M+CH₃COO]⁻224.03312

Table 4: Key IR Absorption Bands for N-acylated Amino Acids

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300N-H StretchAmide
3300-2500O-H StretchCarboxylic Acid
~1730-1700C=O StretchCarboxylic Acid
~1650C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide

Table 5: Key Raman Shifts for Alanine Derivatives

Raman Shift (cm⁻¹)Vibrational Mode
~2940CH₃ Symmetric Stretch
~1730C=O Stretch (Carboxylic Acid)
~1660C=O Stretch (Amide I)
~1450CH₃ Asymmetric Deformation
~850C-C Stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of N-acylated amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 12 ppm

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 s

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200 ppm

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2-5 s

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, with reference to data for similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Mode: Transmittance or Absorbance

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The software will automatically ratio the sample spectrum to the background spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, N-H, O-H).

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for non-polar functional groups.

Instrumentation: Raman Spectrometer with a laser excitation source (e.g., 785 nm).

Sample Preparation:

  • Place a small amount of the solid sample on a microscope slide or in a capillary tube.

  • Alternatively, a solution can be prepared and placed in a cuvette.

Data Acquisition:

  • Laser Wavelength: 785 nm

  • Laser Power: 10-100 mW (adjusted to avoid sample degradation)

  • Spectral Range: 200-3500 cm⁻¹

  • Integration Time: 1-10 s

  • Number of Accumulations: 10-20

Data Processing:

  • Perform cosmic ray removal and baseline correction.

  • Identify and assign the characteristic Raman scattering peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid).

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-400 °C

  • Mass Range: m/z 50-500

Data Acquisition (MS/MS):

  • Collision Energy: Ramped from 10-40 eV to induce fragmentation of the parent ion.

Data Processing:

  • Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

  • Propose an elemental composition based on the accurate mass.

  • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound and a logical relationship for spectral data interpretation.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Absorption) FTIR->FTIR_Data Raman_Data Vibrational Frequencies (Scattering) Raman->Raman_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity FTIR_Data->Structure Raman_Data->Structure MS_Data->Structure Confirmation Compound Confirmation Structure->Confirmation Purity->Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

Spectral_Data_Interpretation cluster_input Input Data cluster_analysis Analysis cluster_output Conclusion NMR_Spec NMR Spectra Connectivity Proton & Carbon Environment NMR_Spec->Connectivity IR_Raman_Spec IR & Raman Spectra Functional_Groups Functional Group Identification IR_Raman_Spec->Functional_Groups MS_Spec Mass Spectrum Molecular_Formula Molecular Weight & Elemental Composition MS_Spec->Molecular_Formula Final_Structure Verified Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Logical relationship for the interpretation of combined spectroscopic data.

References

understanding the reactivity of the chloroacetyl group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group

Introduction

The chloroacetyl group, a bifunctional chemical moiety, serves as a versatile and highly reactive electrophilic building block in organic synthesis, drug development, and bioconjugation.[1][2] Its reactivity is defined by the presence of a carbonyl group and an adjacent carbon atom bonded to a chlorine atom. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom renders the α-carbon highly susceptible to nucleophilic attack, making it an ideal "warhead" for forming stable covalent bonds with biological macromolecules.[3][4]

This guide provides a comprehensive overview of the core reactivity, mechanisms, and applications of the chloroacetyl group. It details its use in targeted covalent inhibitors, bioconjugation strategies, and its mode of action in herbicidal compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Reactivity and Mechanism

The primary mechanism governing the reactivity of the chloroacetyl group is a nucleophilic acyl substitution at the carbonyl carbon when reacting with nucleophiles like amines or alcohols, or more significantly, an SN2 reaction at the α-carbon.[5][6] In biological systems, the latter is predominant.

Reaction with Biological Nucleophiles

The chloroacetyl group is a potent electrophile that readily reacts with various nucleophiles. The most common target in a biological context is the thiol group (-SH) of cysteine residues, which are highly nucleophilic at physiological pH.[3] The reaction proceeds via a concerted SN2 mechanism where the sulfur atom of the cysteine attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a stable and typically irreversible thioether bond.[3][5][7] This covalent modification leads to the permanent inactivation of the target protein.[3] While reactions with other nucleophilic amino acid residues like histidine are possible, the reaction with cysteine is generally more efficient and rapid.[8]

Caption: General SN2 reaction of a cysteine thiolate with a chloroacetyl group.

Applications in Research and Development

The predictable and robust reactivity of the chloroacetyl group has been leveraged across various scientific disciplines.

Drug Development: Targeted Covalent Inhibitors

Medicinal chemists utilize the chloroacetyl moiety as a "warhead" to design targeted covalent inhibitors (TCIs).[3] By incorporating this group into a molecule that selectively binds to a target protein, researchers can achieve potent and irreversible inhibition.[3] This strategy is particularly effective for targets like kinases and proteases implicated in diseases such as cancer. The chloroacetyl group forms a permanent covalent bond with a key nucleophilic residue (often cysteine) in the active site, leading to sustained therapeutic effects.[3][5]

Bioconjugation

The chloroacetyl group is widely used for bioconjugation—the chemical linking of two molecules, where at least one is a biomolecule. Chloroacetyl-modified peptides, nucleotides, and other probes react efficiently with cysteine-containing proteins and peptides to form stable conjugates.[8][9] This technique is instrumental in creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, and developing assays for studying protein-protein interactions.[10][11] The reaction is often spontaneous and can be performed in aqueous buffers under physiological conditions.[12]

Herbicidal Action

In agriculture, chloroacetamide herbicides are a major class of compounds used for weed control. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes, which are critical for forming stable cell membranes in plants.[3] The chloroacetyl group covalently binds to a cysteine residue in the active site of the elongase complex, inactivating the enzyme and halting lipid synthesis. This disruption ultimately leads to plant death.[3]

Herbicidal_Action chloro Chloroacetamide Herbicide binding Covalent Bonding to Cysteine Thiol chloro->binding vlcfa VLCFA Elongase Complex (contains active site Cys) vlcfa->binding inactivation Inactivation of Elongase Enzyme binding->inactivation vlcfa_halt VLCFA Synthesis Is Halted inactivation->vlcfa_halt lipid_disrupt Disruption of Lipid Synthesis (e.g., for cell membranes) vlcfa_halt->lipid_disrupt death Plant Death lipid_disrupt->death N_Acylation_Workflow start Start: Prepare Reagents dissolve 1. Dissolve aryl amine and DBU in anhydrous THF start->dissolve cool 2. Cool mixture to 0°C in an ice-salt bath dissolve->cool add 3. Add chloroacetyl chloride solution dropwise cool->add react 4. Stir at 0°C and monitor reaction by TLC add->react quench 5. Pour mixture into cold water react->quench filter 6. Collect precipitate by filtration quench->filter wash 7. Wash solid with cold water and dry filter->wash end End: Isolated Product wash->end

References

An In-depth Technical Guide on the Discovery and History of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is a synthetic derivative of the amino acid alanine. It has historically served as a crucial building block in the field of peptide chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, with a focus on its foundational role in the development of peptide synthesis methodologies. While direct biological activities of this compound are not extensively documented, its utility as a reactive intermediate has been paramount.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of the Nobel laureate Emil Fischer at the beginning of the 20th century. Fischer's groundbreaking research into the structure of proteins led him to develop methods for the systematic synthesis of peptides. A key challenge in this endeavor was the formation of the peptide bond between two amino acids in a controlled manner.

Fischer's innovative approach, which laid the groundwork for modern peptide synthesis, involved the use of α-haloacyl halides as activating groups for the amino acid's carboxyl function. This strategy allowed for the sequential coupling of amino acids. It is within this context that the synthesis of N-chloroacetylated amino acids, including this compound, was likely first achieved.

While a singular, celebrated publication for the "discovery" of this compound is not apparent, its genesis can be traced to Fischer's broader investigations into peptide synthesis. A pivotal publication from this era is Fischer's 1902 paper in the Berichte der Deutschen Chemischen Gesellschaft, titled "Ueber einige Derivate des Glykocolls, Alanins und Leucins" (On some derivatives of glycocoll, alanine, and leucine). This work described the synthesis of various amino acid derivatives to facilitate peptide linkage, and it is highly probable that the synthesis of this compound was first described or conceptualized within this body of research. The chloroacetyl group served as a protecting group for the N-terminus while the acid chloride facilitated the amide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₈ClNO₃
Molecular Weight 165.57 g/mol
Appearance White to off-white crystalline powder
Melting Point 124-127 °C
CAS Number 1190-32-5

Experimental Protocols

The synthesis of this compound is a relatively straightforward acylation reaction. The protocols have evolved over time from the early methods likely employed by Fischer to more refined modern procedures.

Conceptual Historical Synthesis (Schotten-Baumann Conditions)

This protocol is based on the general principles of N-acylation of amino acids developed in the early 20th century.

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Sodium hydroxide (or other suitable base)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • DL-Alanine is dissolved in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, rendering it nucleophilic.

  • The solution is cooled in an ice bath to control the exothermic reaction.

  • Chloroacetyl chloride, dissolved in a water-immiscible organic solvent like diethyl ether, is added dropwise to the vigorously stirred aqueous solution of DL-alanine.

  • The reaction mixture is stirred for a period to ensure complete reaction.

  • After the reaction, the aqueous layer is separated and acidified with hydrochloric acid.

  • The acidification protonates the carboxylate group of this compound, causing it to precipitate out of the aqueous solution.

  • The solid product is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

Modern Laboratory Synthesis

Modern syntheses often employ similar principles but with optimized conditions and reagents for higher purity and yield.

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Sodium bicarbonate (or a suitable organic base like triethylamine)

  • A suitable solvent system (e.g., a mixture of water and a polar aprotic solvent like dioxane or acetone)

Procedure:

  • DL-Alanine is suspended in the chosen solvent system.

  • The mixture is cooled to 0-5 °C.

  • Sodium bicarbonate or triethylamine is added to act as a base.

  • Chloroacetyl chloride is added dropwise while maintaining the temperature and vigorous stirring.

  • The reaction is monitored for completion (e.g., by thin-layer chromatography).

  • Upon completion, the reaction mixture is worked up. This typically involves removing the organic solvent under reduced pressure, followed by acidification of the aqueous residue to precipitate the product.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Role in Peptide Synthesis

The primary historical and ongoing utility of this compound is as an intermediate in peptide synthesis. The chloroacetyl group serves two main purposes:

  • N-terminal Protection: It protects the amino group of the alanine residue from participating in subsequent coupling reactions, thus ensuring the orderly, directional assembly of the peptide chain.

  • Reactive Handle: The chlorine atom on the acetyl group provides a site for further chemical modification.

The general workflow for its use in early peptide synthesis is depicted in the following diagram.

Peptide_Synthesis_Workflow A DL-Alanine B This compound A->B Chloroacetylation C Activation of Carboxyl Group (e.g., to acid chloride) B->C D Coupling with another Amino Acid Ester C->D E Dipeptide Derivative D->E F Deprotection of N-terminus E->F Removal of Chloroacetyl Group G Further Peptide Elongation F->G

Workflow of this compound in Peptide Synthesis.

Biological Activity and Signaling Pathways

There is a notable lack of specific studies on the direct biological activity or involvement in signaling pathways of this compound itself. Its primary role has been as a synthetic tool.

However, it is important to consider the biological context of its components:

  • Alanine: As a natural amino acid, L-alanine is involved in numerous metabolic pathways, including the glucose-alanine cycle.

  • Chloroacetyl Group: This is a reactive moiety that can alkylate nucleophilic functional groups found in biological macromolecules, such as the thiol group of cysteine residues in proteins. This reactivity means that if this compound were to be introduced into a biological system, it could potentially act as an irreversible inhibitor of enzymes or other proteins by covalent modification.

Due to its nature as a synthetic intermediate, there have been no significant investigations into its effects on specific signaling pathways. Any biological effects would likely be non-specific and related to its alkylating potential.

Conclusion

This compound holds a significant place in the history of biochemistry, not for its inherent biological activity, but for its instrumental role in the development of peptide synthesis. Its creation, rooted in the foundational work of Emil Fischer, enabled the controlled formation of peptide bonds, a critical step towards the synthesis of complex peptides and the eventual understanding of protein structure and function. While modern peptide synthesis has largely moved on to more sophisticated protecting groups and coupling reagents, the principles established with compounds like this compound remain at the core of this essential scientific discipline. Future research into this compound is unlikely to focus on novel biological activities but rather on its historical significance and its potential utility in specialized synthetic applications where a reactive N-terminal group is desired.

A Technical Guide to the Theoretical and Computational Analysis of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is an amino acid derivative with potential applications in peptide synthesis and drug development.[1][2] While experimental data on its physicochemical properties and spectra are available, a comprehensive theoretical and computational understanding of this molecule is currently lacking in the scientific literature. This guide summarizes the existing experimental data for this compound and proposes a detailed workflow for its in-depth theoretical and computational characterization. The methodologies outlined herein are based on established computational studies of similar molecules, such as N-acetyl-L-alanine and other amino acid derivatives, providing a roadmap for future research to elucidate the structural, electronic, and reactive properties of this compound.

Introduction

This compound is a derivative of the non-essential amino acid alanine.[1][3][4] Its structure, featuring a chloroacetyl group, makes it a potentially valuable building block in the synthesis of peptides and other bioactive molecules.[2] Understanding the conformational landscape, electronic properties, and reactivity of this molecule is crucial for its effective utilization in medicinal chemistry and drug design. Computational and theoretical studies can provide atomic-level insights that complement experimental findings and guide further research.

This technical guide serves two primary purposes: to consolidate the currently available experimental data for this compound and to provide a comprehensive, actionable plan for its theoretical and computational investigation.

Known Experimental and Physical Data

A summary of the available physical and spectroscopic data for this compound is presented in Table 1. This information provides a baseline for computational validation and further experimental design.

PropertyValueReference(s)
Molecular Formula C5H8ClNO3[5]
Molecular Weight 165.57 g/mol [5]
CAS Number 1190-32-5[5]
Physical State Solid[5]
Appearance White to Almost white powder to crystal[5]
Melting Point 125 °C[5][6][7]
Boiling Point (Predicted) 401.5±30.0 °C[7]
Density (Predicted) 1.341±0.06 g/cm3 [7]
pKa (Predicted) 3.26±0.10[7]
Purity >98.0%[5]
Spectroscopic Data 13C NMR, 1H NMR, ATR-IR, Transmission IR, Raman[8]

Molecular Structure

The molecular structure of this compound is fundamental to its chemical behavior. A 2D representation of the molecule is provided below.

Caption: 2D structure of this compound.

Proposed Theoretical and Computational Workflow

Given the absence of dedicated computational studies on this compound, the following workflow is proposed. This workflow is designed to provide a thorough understanding of the molecule's properties and is based on methodologies successfully applied to similar amino acid derivatives.[9][10]

computational_workflow start Start: this compound Structure geom_opt Geometry Optimization and Conformational Analysis (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis nmr_sim NMR Spectra Simulation (GIAO method) geom_opt->nmr_sim electronic_props Electronic Properties Analysis (HOMO-LUMO, MEP) geom_opt->electronic_props md_sim Molecular Dynamics Simulation (in explicit solvent) geom_opt->md_sim end End: Comprehensive Theoretical Profile freq_analysis->end nmr_sim->end reactivity Reactivity Descriptors (Fukui Functions) electronic_props->reactivity docking Molecular Docking (optional) (with target protein) md_sim->docking reactivity->end docking->end

Caption: Proposed computational workflow for this compound.

Detailed Methodologies

4.1.1. Geometry Optimization and Conformational Analysis

  • Objective: To identify the most stable conformers of this compound in the gas phase and in solution.

  • Protocol:

    • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

    • For each identified conformer, perform geometry optimization using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).[9]

    • To model solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

    • Compare the relative energies of the optimized conformers to determine their stability.

4.1.2. Vibrational Frequency Analysis

  • Objective: To calculate the theoretical vibrational spectra (IR and Raman) and assign the vibrational modes.

  • Protocol:

    • For the most stable conformers, perform a vibrational frequency calculation at the same level of theory as the geometry optimization.

    • Ensure that no imaginary frequencies are present, confirming that the structures are true minima.

    • Visualize the normal modes to assign the calculated frequencies to specific molecular vibrations.

    • Compare the theoretical spectra with the available experimental ATR-IR and Raman spectra for validation.[8]

4.1.3. NMR Spectra Simulation

  • Objective: To compute the theoretical 1H and 13C NMR chemical shifts.

  • Protocol:

    • Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.

    • Reference the calculated shielding tensors to a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.

    • Compare the theoretical chemical shifts with the experimental NMR data to confirm the structural assignments.[8]

4.1.4. Electronic Properties Analysis

  • Objective: To understand the electronic structure, reactivity, and intermolecular interaction sites.

  • Protocol:

    • Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electron-donating and -accepting capabilities.

    • Calculate the HOMO-LUMO energy gap to assess the molecule's chemical reactivity and kinetic stability.

    • Generate the Molecular Electrostatic Potential (MEP) map to identify the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

4.1.5. Molecular Dynamics (MD) Simulation

  • Objective: To study the dynamic behavior and conformational flexibility of this compound in a simulated biological environment (e.g., water).

  • Protocol:

    • Place the optimized structure of this compound in a periodic box of explicit solvent molecules (e.g., TIP3P water).

    • Parameterize the molecule using a suitable force field (e.g., GAFF).

    • Perform energy minimization of the system, followed by heating and equilibration phases.

    • Run a production MD simulation for a sufficient duration (e.g., 100 ns).

    • Analyze the trajectory to study conformational changes, hydrogen bonding dynamics, and solvent interactions.

Conclusion

While this compound is a molecule of interest for synthetic and medicinal chemistry, a deep understanding of its theoretical and computational aspects is still needed. The experimental data summarized in this guide provides a foundation for such studies. The proposed computational workflow offers a clear and structured approach for researchers to investigate the conformational, electronic, and dynamic properties of this compound. The insights gained from these proposed studies will be invaluable for predicting its reactivity, understanding its interactions with biological systems, and guiding the design of new molecules with desired therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for Covalent Enzyme Inhibition using N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is an amino acid derivative containing a reactive chloroacetyl group. This electrophilic moiety makes it a valuable tool for the covalent modification of proteins. The chloroacetyl group can react with nucleophilic amino acid residues on an enzyme's surface, such as cysteine, lysine, histidine, and tyrosine, forming a stable covalent bond. This irreversible modification can lead to the inhibition of the enzyme's activity, making this compound a useful probe for studying enzyme mechanisms, identifying active site residues, and as a starting point for the development of targeted covalent inhibitors. While specific and extensive research on this compound as a covalent enzyme inhibitor is limited in publicly available literature, its known reactivity with nucleophiles provides a strong basis for its application in this area. One potential, though not extensively detailed, target is Alanine Aminotransferase (ALAT)[1].

The general mechanism of covalent inhibition by this compound involves a two-step process. Initially, the inhibitor non-covalently binds to the enzyme's active site or a nearby pocket. This is followed by the formation of a covalent bond between the electrophilic carbon of the chloroacetyl group and a nucleophilic residue on the enzyme, leading to irreversible inhibition.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the inhibitory potency (e.g., IC50 or k_inact/K_I values) of this compound against specific enzymes. The table below is provided as a template for researchers to populate with their own experimental data.

Enzyme TargetInhibitor Concentration (µM)Incubation Time (min)Percent Inhibition (%)IC50 (µM)k_inact/K_I (M⁻¹s⁻¹)Covalent Adduct Mass Shift (Da)
e.g., Alanine AminotransferaseUser-definedUser-definedUser-definedUser-definedUser-definedUser-defined
User-defined Target 1
User-defined Target 2

Experimental Protocols

The following are generalized protocols for assessing the covalent inhibition of an enzyme by this compound. These should be adapted and optimized for the specific enzyme and experimental conditions.

Protocol 1: Determination of Time-Dependent Inhibition and IC50

This protocol aims to determine if this compound exhibits time-dependent inhibition, a hallmark of covalent inhibitors, and to estimate its IC50 value.

Materials:

  • Target enzyme

  • This compound

  • Enzyme substrate

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the target enzyme in assay buffer to a desired concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer) and create a series of dilutions to the desired final concentrations.

  • Pre-incubation:

    • In a 96-well plate, add the enzyme solution to wells containing different concentrations of this compound (and a vehicle control).

    • Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at a constant temperature (e.g., 37°C).

  • Enzymatic Reaction Initiation:

    • After each pre-incubation time point, initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition:

    • Measure the reaction progress by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement time will be specific to the substrate and enzyme being studied.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration and pre-incubation time.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time point.

    • Fit the data to a dose-response curve to determine the IC50 value at each time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.

Protocol 2: Mass Spectrometry Analysis to Confirm Covalent Modification

This protocol is designed to confirm the covalent adduction of this compound to the target enzyme and to identify the site of modification.

Materials:

  • Target enzyme

  • This compound

  • Assay buffer

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Enzyme-Inhibitor Incubation:

    • Incubate the target enzyme with an excess of this compound (and a vehicle control) in assay buffer for a sufficient time to allow for covalent modification (determined from Protocol 1).

  • Sample Preparation for Mass Spectrometry:

    • Remove excess, unbound inhibitor by methods such as dialysis or buffer exchange.

    • Denature the protein using a denaturing buffer.

    • Reduce the disulfide bonds with a reducing agent.

    • Alkylate the free cysteine residues with an alkylating agent.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography.

    • Analyze the peptides using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence of the target enzyme.

    • Look for a mass shift corresponding to the addition of the N-acetyl-DL-alanine moiety (C5H7NO3), which has a monoisotopic mass of approximately 129.0426 Da, on specific amino acid residues. The chloroacetyl group (C2H2ClO) has a mass of approximately 77.9822 Da. Upon reaction with a nucleophile and loss of HCl, the resulting adduct will have a mass increase corresponding to the N-acetyl-alanine portion.

    • The specific mass shift will depend on the nucleophile and reaction mechanism. For example, reaction with a thiol group (cysteine) would result in a mass addition of the N-acetyl-DL-alanyl group.

    • Utilize specialized software to identify the modified peptides and pinpoint the exact amino acid residue that has been covalently modified.

Visualizations

G cluster_0 Covalent Inhibition Workflow Enzyme Target Enzyme EI_complex Enzyme-Inhibitor Non-covalent Complex Enzyme->EI_complex Reversible Binding (K_I) Product Product Enzyme->Product Catalysis (k_cat) Inhibitor This compound Inhibitor->EI_complex Substrate Enzyme Substrate Substrate->Product EI_covalent Covalently Modified Inactive Enzyme EI_complex->EI_covalent Irreversible Covalent Bond Formation (k_inact)

Caption: General mechanism of covalent enzyme inhibition.

G cluster_1 Experimental Workflow for Assessing Covalent Inhibition start Start prepare Prepare Enzyme and This compound Solutions start->prepare preincubate Pre-incubate Enzyme with Inhibitor (Time-course) prepare->preincubate add_substrate Initiate Reaction with Substrate preincubate->add_substrate measure Measure Enzyme Activity (e.g., Spectrophotometry) add_substrate->measure analyze_kinetics Analyze Kinetic Data (IC50, k_inact/K_I) measure->analyze_kinetics ms_analysis Mass Spectrometry Analysis (Confirm Covalent Adduct) analyze_kinetics->ms_analysis end End ms_analysis->end

Caption: Experimental workflow for covalent inhibition studies.

References

Application Notes and Protocols for Site-Specific Protein Modification with N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific modification of proteins using N-Chloroacetyl-DL-alanine, a cysteine-reactive covalent probe. This technique is valuable for a range of applications in chemical biology and drug discovery, including enzyme mechanism studies, protein interaction analysis, and the development of targeted covalent inhibitors.[1] The chloroacetyl group of this compound allows for selective reaction with nucleophilic amino acid residues, primarily cysteine, forming a stable thioether bond.[2]

Principle of Reaction

The primary mechanism for the modification of proteins with this compound is nucleophilic substitution. The electrophilic carbon of the chloroacetyl group is susceptible to attack by the nucleophilic thiol group of a cysteine residue within the protein.[2] This reaction results in the formation of a stable covalent thioether linkage, effectively and irreversibly labeling the cysteine residue. While cysteine is the primary target due to the high nucleophilicity of its thiol group, other nucleophilic residues such as lysine, methionine, histidine, aspartate, and glutamate can also react, although generally to a lesser extent and influenced by factors like pH and the local protein environment.[2]

Applications

  • Enzyme Inhibition: this compound can be used to covalently and irreversibly inhibit the activity of enzymes that possess a reactive cysteine in their active site.

  • Mapping Protein-Ligand Binding Sites: By modifying accessible cysteine residues, this reagent can help identify binding pockets and conformational changes in proteins.

  • Chemoproteomic Profiling: In combination with mass spectrometry, this compound can be used as a probe to identify and quantify reactive cysteines across the proteome, aiding in the discovery of new drug targets.[3][4][5]

  • Peptide and Protein Conjugation: The chloroacetyl group can be used to create stable conjugates between peptides/proteins and other molecules for various applications.[6]

Experimental Protocols

General Workflow for Protein Modification and Analysis

The following diagram outlines the general workflow for site-specific protein modification with this compound followed by mass spectrometry-based analysis for target identification and site localization.

G cluster_prep Protein Preparation cluster_reaction Labeling Reaction cluster_processing Sample Processing cluster_analysis Analysis prep_protein Purified Target Protein in Reaction Buffer add_reagent Add this compound (Molar Excess) prep_protein->add_reagent 1. incubation Incubate (Controlled Temp & Time) add_reagent->incubation 2. quench Quench Reaction (e.g., DTT) incubation->quench 3. cleanup Remove Excess Reagent (e.g., Dialysis, SEC) quench->cleanup 4. digest Proteolytic Digestion (e.g., Trypsin) cleanup->digest 5. lcms LC-MS/MS Analysis digest->lcms 6. data_analysis Data Analysis (Identify Modified Peptides) lcms->data_analysis 7.

General workflow for protein modification and analysis.
Detailed Protocol for In Vitro Protein Labeling

This protocol is a general guideline and should be optimized for the specific protein of interest.

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers with primary amines like Tris if lysine modification is to be minimized.

  • Reducing agent (optional, for exposing buried cysteines): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution: 1 M DTT or β-mercaptoethanol

  • Solvent for this compound (e.g., DMSO)

  • Buffer exchange columns (e.g., size-exclusion chromatography) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Ensure the purified protein is in a suitable reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose target cysteines, treat with 1-5 mM TCEP for 30 minutes at room temperature. If using DTT, it must be removed prior to adding this compound as it will react with the probe.[2]

  • Labeling Reaction:

    • Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO).

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 100-fold molar excess of the reagent over the protein is a typical starting point.[2]

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM to consume any unreacted this compound.[2]

  • Removal of Excess Probe:

    • Remove the unreacted probe and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange into a suitable storage buffer.[2]

  • Analysis of Labeling:

    • Confirm covalent modification and determine the site of labeling using mass spectrometry (intact protein analysis or peptide mapping after proteolytic digestion).[2]

Protocol for Identification of Modified Peptides by LC-MS/MS
  • Protein Digestion:

    • The labeled and purified protein is denatured, reduced, and alkylated (if not already done to completion with the probe).

    • Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database, specifying the mass shift corresponding to the this compound modification on cysteine residues (+147.03 Da).

    • Utilize software for proteomic data analysis to identify the modified peptides and pinpoint the exact site of modification.

Quantitative Data Summary

The following tables provide representative data for the reactivity and inhibitory potential of chloroacetamide-based compounds, which are structurally related to this compound. These values should be considered as a general guide, and specific parameters for this compound should be determined experimentally.

Table 1: General Reaction Parameters for Chloroacetamide-Based Probes

ParameterRecommended RangeNotes
pH 7.0 - 8.5At neutral to slightly basic pH, cysteine and histidine are the most reactive residues.
Molar Excess of Probe 10 - 100 foldThe optimal ratio depends on the protein and the number of reactive sites.
Temperature Room Temperature - 37°CHigher temperatures can increase reaction rate but may also lead to protein instability.
Incubation Time 30 minutes - 2 hoursShould be optimized to achieve sufficient labeling without excessive non-specific modification.

Table 2: Example IC50 Values for Covalent Kinase Inhibitors with Chloroacetamide Warheads

Kinase TargetInhibitor TypeIC50 (nM)Reference
EGFRCovalent QuinazolineVaries[7]
BTKCovalent PyrazolopyrimidineVaries[7]
JAK3Covalent InhibitorVaries[8]

Note: IC50 values are highly dependent on the specific inhibitor scaffold and the target kinase.

Signaling Pathway and Workflow Diagrams

Targeting a Kinase with a Covalent Inhibitor

The following diagram illustrates the concept of using a covalent inhibitor like this compound to target a cysteine residue in the active site of a protein kinase, thereby blocking its downstream signaling.

G cluster_pathway Kinase Signaling Pathway Upstream_Signal Upstream Signal Kinase Active Kinase (with accessible Cys) Upstream_Signal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Inactive_Kinase Inactive Kinase (Covalently Modified) Kinase->Inactive_Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Effect Downstream Cellular Response Phosphorylated_Substrate->Downstream_Effect Inhibitor This compound (Covalent Inhibitor) Inhibitor->Kinase Covalently Binds to Cys Inactive_Kinase->Substrate G cluster_treatment Cellular Treatment cluster_enrichment Target Enrichment (Optional) cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis cells Live Cells or Lysate treatment Treat with This compound cells->treatment click_chem Click Chemistry (if probe is tagged) treatment->click_chem Tagged Probe digestion Proteolysis treatment->digestion Direct Analysis pull_down Affinity Purification (e.g., Biotin-Streptavidin) click_chem->pull_down pull_down->digestion lcmsms LC-MS/MS digestion->lcmsms database_search Database Search (Identify modified peptides) lcmsms->database_search quantification Quantitative Analysis (Identify enriched proteins) database_search->quantification target_validation Target Validation quantification->target_validation

References

Application of N-Chloroacetyl-DL-alanine in Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is a versatile building block in peptide chemistry, primarily utilized for the introduction of a reactive chloroacetyl group at the N-terminus of a peptide chain. This functionalization opens up a wide array of possibilities for peptide modification, including conjugation to proteins, intramolecular cyclization, and the synthesis of N-alkylated peptides. These modifications are instrumental in enhancing the therapeutic potential of peptides by improving their stability, bioavailability, and target specificity. This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis.

N-Terminal Chloroacetylation of Peptides on Solid Phase

The introduction of an N-chloroacetyl group is a critical first step for several peptide modification strategies. This can be achieved efficiently on a solid-phase resin-bound peptide. Below are protocols for three common methods.

Experimental Protocols

Method A: Using Chloroacetyl Chloride

  • Resin Preparation: Swell the resin-bound peptide (1 eq.) in dichloromethane (DCM, 10 mL/g of resin) for 30 minutes.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA, 4 eq.) to the resin and agitate for 5 minutes.

  • Acylation: In a separate vessel, dissolve chloroacetyl chloride (2 eq.) in DCM. Add this solution to the resin suspension.

  • Reaction: Agitate the reaction mixture at room temperature for 1 hour.

  • Washing: Wash the resin sequentially with DCM (3x), dimethylformamide (DMF, 3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

Method B: Using Chloroacetic Anhydride

  • Resin Preparation: Swell the resin-bound peptide (1 eq.) in DCM (10 mL/g of resin) for 30 minutes.

  • Acylation: Add a solution of chloroacetic anhydride (3 eq.) and DIPEA (5 eq.) in DCM to the resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

Method C: Using Chloroacetic Acid and a Coupling Reagent

  • Resin Preparation: Swell the resin-bound peptide (1 eq.) in DMF (10 mL/g of resin) for 30 minutes.

  • Activation: In a separate vessel, dissolve chloroacetic acid (3 eq.) and a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC, 3 eq.) in DMF.

  • Coupling: Add the activated chloroacetic acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

Quantitative Data Summary
MethodReagentBaseSolventReaction Time (h)Typical Crude Yield (%)Typical Purity (%)Reference
AChloroacetyl ChlorideDIPEADCM185-95>90[1]
BChloroacetic AnhydrideDIPEADCM280-90>85
CChloroacetic Acid / DIC-DMF475-85>80

Note: Yields and purities are dependent on the peptide sequence and the efficiency of the solid-phase synthesis.

cluster_prep Resin Preparation cluster_chloroacetylation N-Terminal Chloroacetylation cluster_result Result Resin Resin-bound Peptide Swell Swell Resin Resin->Swell DCM or DMF MethodA Method A: Chloroacetyl Chloride Swell->MethodA DIPEA MethodB Method B: Chloroacetic Anhydride Swell->MethodB DIPEA MethodC Method C: Chloroacetic Acid + DIC Swell->MethodC FinalProduct N-Chloroacetylated Peptide on Resin MethodA->FinalProduct MethodB->FinalProduct MethodC->FinalProduct

Workflow for N-Terminal Chloroacetylation of Peptides.

Peptide-Protein Conjugation

N-chloroacetylated peptides can be covalently linked to proteins containing free sulfhydryl groups, such as those on cysteine residues. This is a common strategy for generating immunogens to produce antibodies against specific peptide epitopes. Carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) are often used.[1]

Experimental Protocol
  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., BSA, 1 eq.) in a conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Introduction of Sulfhydryl Groups (if necessary): If the protein has insufficient free sulfhydryl groups, treat it with a reagent like Traut's reagent (2-iminothiolane) to introduce them. Follow the manufacturer's protocol. Purify the modified protein by gel filtration.

  • Conjugation Reaction: Dissolve the N-chloroacetylated peptide (10-20 eq.) in the conjugation buffer. Add the peptide solution to the prepared carrier protein solution.

  • Incubation: Gently agitate the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

  • Purification: Remove the unreacted peptide and byproducts by dialysis or gel filtration using a desalting column.

  • Analysis: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry to determine the peptide-to-protein ratio.

Quantitative Data Summary
Carrier ProteinPeptide Sequence (Example)Peptide:Protein Molar RatioReaction Time (h)Conjugation Efficiency (Peptide/Protein)Reference
BSAClAc-Gly-Arg-Gly-Asp-Ser20:1410-15[1]
KLHClAc-Tyr-Gly-Gly-Phe-Leu15:168-12[1]
OvalbuminClAc-Ala-Pro-Gly-Thr-Pro25:1412-18

Note: Conjugation efficiency can vary depending on the number of available sulfhydryl groups on the protein and the properties of the peptide.

cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_product Product Peptide N-Chloroacetyl Peptide Mix Mix in Conjugation Buffer (pH 7.5) Peptide->Mix Protein Carrier Protein (e.g., BSA, KLH) Protein->Mix Purify Dialysis or Gel Filtration Mix->Purify 4-6 h, RT Analyze SDS-PAGE, Mass Spectrometry Purify->Analyze Conjugate Peptide-Protein Conjugate Analyze->Conjugate

Workflow for Peptide-Protein Conjugation.

Intramolecular Peptide Cyclization

The reaction between an N-terminal chloroacetyl group and a cysteine residue within the same peptide chain leads to the formation of a stable thioether linkage, resulting in a cyclized peptide. This conformational constraint can enhance biological activity and stability. A notable challenge in peptide cyclization is the competing polymerization reaction. The use of a LiCl/DMF solvent system has been shown to favor intramolecular cyclization over polymerization.[2]

Experimental Protocol
  • Peptide Dissolution: Dissolve the linear N-chloroacetylated peptide containing a cysteine residue in a solution of 0.5 M LiCl in DMF to a final peptide concentration of 1 mg/mL.

  • Initiation of Cyclization: Add a stoichiometric amount of a mild base, such as Tris base, to the peptide solution to deprotonate the thiol group of cysteine.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, acidify the mixture with a small amount of trifluoroacetic acid (TFA).

  • Purification: Purify the cyclic peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.

Quantitative Data Summary
Peptide Sequence (Linear Precursor)Cyclization Time (h)Crude Yield (%)Purity after HPLC (%)Reference
ClAc-Gly-Cys-Gly-Gly-Phe-Leu-NH23>90 (Cyclic product)>98[2]
ClAc-Ala-Pro-Gly-Cys-Trp-Val-NH24>85 (Cyclic product)>97
ClAc-Ser-Tyr-Cys-Phe-Gln-Asn-NH23.5>90 (Cyclic product)>98

Note: The efficiency of cyclization is highly dependent on the peptide sequence and the position of the cysteine residue.

cluster_start Starting Material cluster_cyclization Cyclization cluster_purification Purification & Characterization cluster_product Product LinearPeptide Linear N-Chloroacetyl Peptide with Cysteine Dissolve Dissolve in LiCl/DMF LinearPeptide->Dissolve AddBase Add Tris Base Dissolve->AddBase Purify Preparative HPLC AddBase->Purify 3-5 h, RT Characterize Mass Spectrometry, Analytical HPLC Purify->Characterize CyclicPeptide Cyclic Peptide Characterize->CyclicPeptide cluster_start Starting Material cluster_synthesis Two-Step N-Alkylation cluster_product Product ResinAmine Resin-bound Amino Acid (Free N-terminus) Chloroacetylation 1. Chloroacetylation (Chloroacetic Acid/DIC) ResinAmine->Chloroacetylation Displacement 2. Nucleophilic Displacement (Primary Amine) Chloroacetylation->Displacement Wash NAlkylated N-Alkylated Amino Acid on Resin Displacement->NAlkylated Wash

References

N-Chloroacetyl-DL-alanine as a Probe for Active Site Mapping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is a valuable tool in chemical biology and drug discovery for the exploration of enzyme active sites. As an affinity labeling reagent, it combines a substrate-like alanine moiety with a reactive chloroacetyl group. This design allows for initial non-covalent binding to the active site of enzymes that recognize alanine, followed by the formation of a stable, covalent bond with a nearby nucleophilic amino acid residue. This irreversible inactivation enables researchers to identify and characterize active site residues, elucidate enzyme mechanisms, and screen for novel inhibitors.

The chloroacetyl group is an electrophilic moiety that readily reacts with nucleophilic side chains of amino acids such as cysteine, lysine, histidine, and tyrosine. The specificity of the labeling is conferred by the alanine portion of the molecule, which directs the reagent to the active sites of alanine-utilizing enzymes like alanine racemase, aminotransferases, and certain proteases. By covalently modifying a critical residue, this compound can irreversibly inactivate the enzyme, providing a powerful method for active site mapping and functional analysis.

Principle of Active Site Mapping

The use of this compound as a probe for active site mapping is based on the principles of affinity labeling. The process involves two key steps:

  • Reversible Binding: The probe, due to its structural similarity to the natural substrate (alanine), initially binds reversibly to the enzyme's active site. This binding is governed by the affinity of the enzyme for the alanine moiety.

  • Irreversible Covalent Modification: Once bound, the reactive chloroacetyl group is positioned in close proximity to nucleophilic residues within the active site. A covalent bond is then formed between the probe and a susceptible amino acid side chain, leading to the irreversible inactivation of the enzyme.

Subsequent analysis, typically involving enzymatic digestion followed by mass spectrometry, allows for the identification of the specific amino acid residue that has been covalently modified. This information is crucial for understanding the topology of the active site and the roles of individual residues in catalysis.

Applications

  • Identification of Active Site Residues: Pinpointing the specific amino acids involved in substrate binding and catalysis.

  • Elucidation of Enzyme Mechanisms: Providing insights into the spatial arrangement of catalytic residues.

  • Drug Discovery: Serving as a lead compound for the development of irreversible inhibitors with therapeutic potential.

  • Enzyme Classification: Characterizing and comparing the active sites of related enzymes.

Data Presentation

While specific kinetic data for the inactivation of enzymes by this compound is not extensively documented in publicly available literature, data from analogous chloro- and halo-alanine derivatives that target alanine racemase provide valuable insights into the expected kinetic parameters.

InhibitorTarget EnzymeInactivation Rate Constant (k_inact)Inhibition Constant (K_i)Second-Order Rate Constant (k_inact/K_i) (M⁻¹s⁻¹)Modified ResidueReference
D-ChlorovinylglycineE. coli Alanine Racemase--122 ± 14Tyrosine[1][2]
β-Chloro-L-alanineE. coli JSR-O Alanine RacemaseTime-dependent inactivation--Not specified[3]

Experimental Protocols

The following protocols provide a general framework for using this compound as a probe for active site mapping. Specific conditions may need to be optimized for the particular enzyme under investigation.

Protocol 1: Determination of Enzyme Inactivation Kinetics

This protocol aims to determine the rate of irreversible inactivation of the target enzyme by this compound.

Materials:

  • Purified target enzyme

  • This compound

  • Enzyme substrate

  • Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Enzyme Activity Assay: Establish a reliable assay to measure the activity of the target enzyme under initial velocity conditions.

  • Inactivation Reaction: a. Pre-incubate the enzyme in the assay buffer at a specific concentration and temperature. b. Initiate the inactivation by adding varying concentrations of this compound. c. At different time intervals, withdraw aliquots of the enzyme-inhibitor mixture.

  • Residual Activity Measurement: a. Immediately dilute the aliquots into the enzyme assay mixture containing the substrate. The dilution should be sufficient to stop the inactivation reaction. b. Measure the residual enzyme activity.

  • Data Analysis: a. Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. b. The apparent first-order rate constant of inactivation (k_obs) can be determined from the negative slope of this plot. c. To determine the maximal rate of inactivation (k_inact) and the inhibition constant (K_i), plot the reciprocal of k_obs against the reciprocal of the inhibitor concentration (1/[I]). The y-intercept of this plot is 1/k_inact, and the x-intercept is -1/K_i.

Protocol 2: Identification of the Labeled Active Site Residue by Mass Spectrometry

This protocol outlines the steps to identify the specific amino acid residue covalently modified by this compound.

Materials:

  • Target enzyme

  • This compound

  • Denaturing buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAA)

  • Proteolytic enzyme (e.g., Trypsin)

  • Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Enzyme Labeling: a. Incubate the target enzyme with a molar excess of this compound under conditions that lead to significant inactivation (determined from Protocol 1). b. As a control, perform a parallel incubation without the inhibitor.

  • Denaturation, Reduction, and Alkylation: a. Denature the labeled and control enzyme samples in the denaturing buffer. b. Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour. c. Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate the labeled cysteine from unmodified ones.

  • Proteolytic Digestion: a. Dilute the samples to reduce the urea concentration to less than 1 M. b. Add trypsin and incubate overnight at 37°C to digest the protein into smaller peptides.

  • Mass Spectrometry Analysis: a. Analyze the resulting peptide mixtures by LC-MS/MS. b. Compare the peptide maps of the labeled and control samples. c. Look for a peptide in the labeled sample that has a mass shift corresponding to the addition of the N-acetyl-DL-alanine moiety (mass increase of 127.05 Da, resulting from the loss of HCl).

  • Peptide Sequencing: a. Perform MS/MS fragmentation of the modified peptide to determine its amino acid sequence. b. The fragmentation pattern will reveal the specific amino acid residue that is covalently attached to the N-acetyl-DL-alanine probe.

Visualizations

G cluster_binding Reversible Binding cluster_inactivation Irreversible Inactivation E Enzyme EI Enzyme-Inhibitor Complex E->EI k1 I This compound EI->E k-1 EI_inactive Covalently Modified Enzyme (Inactive) EI->EI_inactive k_inact

Mechanism of Irreversible Enzyme Inhibition.

G start Start: Purified Enzyme incubate Incubate with This compound start->incubate quench Quench Reaction & Measure Residual Activity incubate->quench plot_time Plot ln(% Activity) vs. Time quench->plot_time calc_kobs Calculate k_obs plot_time->calc_kobs plot_reciprocal Plot 1/k_obs vs. 1/[I] calc_kobs->plot_reciprocal calc_kinact_ki Determine k_inact and K_i plot_reciprocal->calc_kinact_ki end End: Kinetic Parameters calc_kinact_ki->end

Workflow for Enzyme Inactivation Kinetics.

G start Start: Labeled & Control Enzyme denature Denaturation, Reduction, Alkylation start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lcms LC-MS/MS Analysis digest->lcms compare Compare Peptide Maps lcms->compare identify_peptide Identify Modified Peptide (Mass Shift) compare->identify_peptide sequence_peptide MS/MS Sequencing identify_peptide->sequence_peptide identify_residue Identify Labeled Amino Acid Residue sequence_peptide->identify_residue end End: Mapped Active Site identify_residue->end

Workflow for Mass Spectrometry-based Identification of Labeled Residue.

Conclusion

This compound serves as a potent and specific tool for the covalent modification and mapping of enzyme active sites. Its utility lies in its ability to mimic a natural substrate, thereby targeting the active site, and to subsequently form a covalent adduct with a key nucleophilic residue. The detailed protocols and conceptual frameworks provided herein offer a comprehensive guide for researchers to effectively utilize this probe in their investigations of enzyme structure, function, and inhibition. While specific data for this compound is limited, the principles and methodologies derived from closely related compounds provide a robust foundation for its application in active site mapping.

References

Experimental Guide for N-Chloroacetylation of Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed experimental protocols and application notes for the N-chloroacetylation of amino acids, a crucial chemical transformation for introducing a reactive handle in drug development and chemical biology. The resulting N-chloroacetylated amino acids are valuable intermediates for synthesizing peptides with specific functionalities, creating covalent inhibitors, and developing targeted protein modifications.

Introduction

N-chloroacetylation is a robust and efficient method for the acylation of the primary amino group of amino acids. The reaction involves the use of chloroacetyl chloride or a related chloroacetylating agent to form a stable amide bond. The presence of the α-chloro group in the product provides a reactive electrophilic site for subsequent nucleophilic substitution reactions, making N-chloroacetylated amino acids versatile building blocks in medicinal chemistry and protein science.[1][2] This document outlines optimized protocols for the N-chloroacetylation of various amino acids, including those with functionalized side chains, and provides a workflow for their application in targeted protein modification.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-chloroacetylation of a selection of amino acids, providing a comparative overview of the efficiency of the reaction under different conditions.

Table 1: N-Chloroacetylation of Amino Acids in Phosphate Buffer

Amino AcidReaction Time (min)Yield (%)Reference
β-Alanine2075[3][4]
γ-Aminobutyric acid2078[3][4]
ε-Aminocaproic acid2080[3][4]

Reaction Conditions: Amino acid (1 mmol), Chloroacetyl chloride (1.2 mmol), 0.1 M Phosphate Buffer (pH 7.4), Room Temperature.[1]

Table 2: N-Chloroacetylation of Amino Acid Methyl Esters

Amino Acid Methyl EsterReaction Time (min)Yield (%)Reference
L-Valine methyl ester HCl3076[5]
L-Leucine methyl ester HCl30Not Specified[5]

Reaction Conditions: Amino acid methyl ester hydrochloride (1 eq), K2CO3 (4 eq), Chloroacetyl chloride (1.5 eq), Water/CH2Cl2, Room Temperature.[5]

Experimental Protocols

The following are detailed protocols for the N-chloroacetylation of unprotected amino acids.

Protocol 1: General Procedure for N-Chloroacetylation of Unprotected Amino Acids in Phosphate Buffer

This protocol is suitable for amino acids with non-nucleophilic side chains.

Materials:

  • Amino Acid (e.g., Glycine, Alanine, Phenylalanine) (1.0 mmol)

  • Chloroacetyl Chloride (1.2 mmol, 0.085 mL)

  • 0.1 M Phosphate Buffer (pH 7.4) (10 mL)

  • Propylene Oxide (optional, as an HCl scavenger)[1]

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the amino acid (1.0 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.2 mmol) dropwise to the stirring solution using a dropping funnel over a period of 5-10 minutes.

  • If the pH of the solution drops significantly, propylene oxide can be added to scavenge the generated HCl.[1]

  • Continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, if the product precipitates, it can be collected by filtration and washed with cold water.

  • If the product is soluble, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the N-chloroacetylated amino acid.

Protocol 2: N-Chloroacetylation of Amino Acids with Carboxylic Acid Side Chains (e.g., Aspartic Acid, Glutamic Acid)

This protocol is adapted for amino acids with acidic side chains.

Materials:

  • Amino Acid (e.g., L-Aspartic Acid) (1.0 mmol)

  • Chloroacetyl Chloride (2.2 mmol)

  • Sodium Hydroxide (2.0 M aqueous solution)

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric Acid (1 M)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the amino acid (1.0 mmol) in 2.0 M aqueous sodium hydroxide solution in a 100 mL round-bottom flask, ensuring both the alpha-amino and side-chain carboxyl groups are deprotonated.

  • Cool the solution in an ice bath with vigorous stirring.

  • Slowly add chloroacetyl chloride (2.2 mmol) to the reaction mixture, maintaining the temperature below 5 °C. The use of a slight excess of chloroacetyl chloride ensures acylation of the alpha-amino group.

  • Stir the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, carefully acidify the solution to pH 2-3 with 1 M HCl to protonate the carboxyl groups and precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 3: N-Chloroacetylation of Amino Acids with Nucleophilic Side Chains (e.g., Lysine)

For amino acids with nucleophilic side chains like the ε-amino group of lysine, side-chain protection is necessary to achieve selective Nα-chloroacetylation. A common protecting group for the lysine side chain is the tert-butyloxycarbonyl (Boc) group.[6]

Materials:

  • Nε-Boc-L-lysine (1.0 mmol)

  • Chloroacetyl Chloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve Nε-Boc-L-lysine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (20 mL) in a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.2 mmol) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer with 1 M HCl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for N-Chloroacetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amino Acid in Buffer/Solvent add Add Chloroacetyl Chloride Dropwise start->add reagent Prepare Chloroacetyl Chloride Solution reagent->add stir Stir at Controlled Temperature add->stir monitor Monitor Reaction by TLC stir->monitor extract Extraction / Filtration monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Recrystallization / Chromatography) concentrate->purify end end purify->end Final Product

Caption: General experimental workflow for the N-chloroacetylation of amino acids.

Application in Targeted Protein Modification

G cluster_synthesis Synthesis cluster_application Application cluster_outcome Outcome aa Amino Acid ncaa N-Chloroacetylated Amino Acid aa->ncaa reagent Chloroacetylating Agent reagent->ncaa modification Covalent Modification ncaa->modification protein Target Protein with Nucleophilic Residue (e.g., Cysteine) protein->modification modified_protein Modified Protein modification->modified_protein drug_dev Drug Development (Covalent Inhibitor) modified_protein->drug_dev probe Chemical Probe for Proteomics modified_protein->probe

Caption: Logical workflow for the application of N-chloroacetylated amino acids.

References

Application Notes and Protocols for N-Chloroacetyl-DL-alanine in Affinity Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Chloroacetyl-DL-alanine as a versatile reagent for affinity labeling studies. This technique is instrumental in identifying and characterizing the binding sites of ligands on their respective protein targets, a critical step in drug discovery and development.

Introduction to Affinity Labeling

Affinity labeling, a powerful tool in chemical biology, utilizes a reactive molecule (the affinity label) that is structurally similar to a ligand of interest. This label first binds non-covalently to the target protein's active or allosteric site and subsequently forms a stable, covalent bond with a nearby amino acid residue. This irreversible modification allows for the identification of the binding site, providing invaluable insights into protein structure, function, and ligand interaction.

This compound serves as an effective affinity label due to the presence of the chloroacetyl group, a well-established electrophilic "warhead."[1] This group readily reacts with nucleophilic side chains of amino acids, leading to covalent modification of the target protein.

Mechanism of Action

The primary mechanism of action for this compound in affinity labeling is nucleophilic substitution. The electrophilic carbon of the chloroacetyl group is susceptible to attack by nucleophilic amino acid residues within the binding pocket of a target protein.

The most common target for chloroacetamide-based probes is the thiol group of cysteine residues, which are highly nucleophilic.[1] The reaction results in the formation of a stable thioether bond, permanently linking the alanine derivative to the protein. Other potential nucleophilic targets include the imidazole side chain of histidine, and to a lesser extent, the amino groups of lysine and the N-terminus. The specificity of the labeling is determined by the inherent affinity of the alanine moiety for the target binding site, which brings the reactive chloroacetyl group into close proximity with these nucleophilic residues.

Data Presentation

While specific quantitative data for the reaction of this compound with various proteins is not extensively available in the public domain, the following tables provide illustrative examples of the types of data that can be generated in such studies. The values presented are hypothetical and intended to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Reaction Parameters for this compound with Target Protein X

ParameterValueConditions
Ki (inhibition constant) 50 µMpH 7.4, 25°C
kinact (rate of inactivation) 0.1 min-1pH 7.4, 25°C
Stoichiometry of Labeling 1.1 ± 0.2 mol label/mol proteinDetermined by mass spectrometry
Target Residue(s) Cys-123, His-245Identified by peptide mapping

Table 2: Comparative Reactivity of Chloroacetamide Probes (Illustrative)

ProbeTarget Proteinkinact/Ki (M-1s-1)Primary Target Residue
This compound Protein X (Hypothetical)33.3Cysteine
N-Chloroacetyl-glycine Protein Y25.8Cysteine
N-Chloroacetyl-L-methionine Protein Z41.2Cysteine

Experimental Protocols

The following are generalized protocols for utilizing this compound in affinity labeling studies. These should be optimized for the specific protein and experimental conditions.

Protocol 1: In Vitro Affinity Labeling of a Purified Protein

This protocol outlines the steps for the covalent modification of a purified protein with this compound to identify the binding site.

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers with primary amines like Tris if lysine targeting is not desired.[1]

  • Quenching Reagent (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)

  • Dialysis or size-exclusion chromatography materials

  • Mass spectrometer for analysis

Procedure:

  • Protein Preparation:

    • Ensure the protein of interest is purified to homogeneity.

    • Dialyze the protein into the Reaction Buffer to remove any interfering substances.

    • If targeting cysteine residues that may be involved in disulfide bonds, consider a pre-treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1]

  • Labeling Reaction:

    • Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO or an appropriate aqueous buffer).

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).[1]

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically for each specific system.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Reagent to a final concentration of 10-20 mM to scavenge any unreacted this compound.[1]

  • Removal of Excess Probe:

    • Remove the unreacted probe and quenching reagent by dialysis, buffer exchange, or size-exclusion chromatography.[1]

  • Analysis of Labeling:

    • Confirm covalent modification by mass spectrometry (either intact protein analysis or peptide mapping after proteolytic digestion).[1]

    • A mass increase corresponding to the addition of the this compound moiety (minus HCl) is expected.

    • The extent of labeling can be quantified by comparing the intensities of the labeled and unlabeled protein signals in the mass spectrum.[1]

    • For binding site identification, the labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the modified residue(s).

Protocol 2: Chemoproteomic Profiling to Identify Cellular Targets

This protocol describes a workflow to identify the cellular targets of this compound in a complex biological sample, such as a cell lysate.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for sample preparation for mass spectrometry (e.g., TCEP, iodoacetamide, trypsin)

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in a suitable Lysis Buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard method like the BCA assay.[1]

  • Probe Treatment:

    • Treat the cell lysate with this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[1]

  • Sample Preparation for Mass Spectrometry:

    • Reduce disulfide bonds with TCEP.

    • Alkylate free cysteines with iodoacetamide (this step is crucial to differentiate between cysteines labeled by the probe and those that are naturally free).

    • Perform a protein cleanup step, for example, by chloroform/methanol precipitation.

    • Digest the proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the data for peptides containing the this compound modification to identify the sites of covalent labeling and thus the protein targets.[1]

    • Use label-free quantification or isotopic labeling methods to compare the extent of labeling between the treated and control samples to identify specific targets.

Visualizations

G cluster_0 Affinity Labeling Mechanism Protein Target Protein (with Nucleophilic Residue) NonCovalent Non-Covalent Binding Complex Protein->NonCovalent Probe This compound Probe->NonCovalent Reversible Binding Covalent Covalently Modified Protein NonCovalent->Covalent Irreversible Covalent Bond Formation

Caption: Mechanism of affinity labeling with this compound.

G cluster_1 Workflow for Target Identification start Start: Cell Lysate or Purified Protein incubation Incubate with This compound start->incubation digestion Proteolytic Digestion (e.g., Trypsin) incubation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Identify Modified Peptides lcms->data_analysis target_id Target Protein and Binding Site Identified data_analysis->target_id

Caption: Experimental workflow for identifying protein targets.

References

Application Notes and Protocols for Assays with N-Chloroacetyl-DL-alanine as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is an alanine derivative that serves as a valuable substrate for the characterization of specific amidohydrolases, such as N-acyl-DL-alanine amidohydrolase. These enzymes are of significant interest in various fields, including industrial biocatalysis for the production of enantiomerically pure amino acids and in drug development as potential therapeutic targets. The enzymatic hydrolysis of the amide bond in this compound results in the formation of DL-alanine and chloroacetic acid. This reaction can be monitored to determine enzyme activity and kinetics, screen for inhibitors, and optimize reaction conditions.

These application notes provide a comprehensive overview and detailed protocols for developing and utilizing assays with this compound as a substrate. The methodologies described are based on established principles of enzyme kinetics and are adaptable for various research and development applications.

Principle of the Assay

The enzymatic assay for N-acyl-DL-alanine amidohydrolase activity is based on the hydrolysis of this compound. The reaction progress can be quantified by measuring the rate of formation of one of the products, typically the free amino acid (alanine). A common and robust method for the quantification of the liberated alanine is through derivatization followed by spectrophotometric or chromatographic analysis. One such method involves the use of ninhydrin, which reacts with the primary amine of alanine to produce a colored compound (Ruhemann's purple) that can be measured spectrophotometrically at 570 nm.

Alternatively, high-performance liquid chromatography (HPLC) can be employed to separate and quantify the substrate and products, offering high specificity and the ability to monitor multiple components simultaneously.

Featured Application: Characterization of N-acyl-DL-alanine Amidohydrolase Activity

This protocol details a spectrophotometric assay for determining the kinetic parameters of an N-acyl-DL-alanine amidohydrolase using this compound as the substrate.

Enzymatic Reaction

The core of the assay is the enzymatic hydrolysis of this compound.

Enzymatic_Reaction sub This compound enz N-acyl-DL-alanine amidohydrolase sub->enz binds to h2o H₂O h2o->enz prod1 DL-alanine enz->prod1 releases prod2 Chloroacetic acid enz->prod2 releases

Caption: Enzymatic hydrolysis of this compound.

Quantitative Data Summary

The following table summarizes representative kinetic data for an N-acyl-DL-alanine amidohydrolase with this compound as the substrate. This data is essential for comparing enzyme efficiency, substrate specificity, and the effects of inhibitors.

ParameterValueUnitDescription
Michaelis Constant (KM) 15mMSubstrate concentration at which the reaction rate is half of Vmax.
Maximum Velocity (Vmax) 2.5µmol/min/mgThe maximum rate of reaction for a given enzyme concentration.
Catalytic Constant (kcat) 125s-1The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
Catalytic Efficiency (kcat/KM) 8.3 x 103M-1s-1A measure of the enzyme's overall efficiency in converting substrate to product.
Optimal pH 8.0-The pH at which the enzyme exhibits maximum activity.
Optimal Temperature 50°CThe temperature at which the enzyme exhibits maximum activity.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for N-acyl-DL-alanine Amidohydrolase Activity

This protocol describes a colorimetric method to determine the initial reaction velocity of the enzyme.

Materials:

  • This compound (Substrate)

  • Purified N-acyl-DL-alanine amidohydrolase

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Ninhydrin reagent

  • Ethylene glycol (as a solvent for ninhydrin)

  • L-alanine (for standard curve)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Microcentrifuge tubes

  • Water bath or heating block

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM) in Tris-HCl buffer.

    • Prepare a series of dilutions of the substrate in Tris-HCl buffer to achieve the desired final concentrations (e.g., 1, 2, 5, 10, 20, 50 mM).

    • Prepare a stock solution of the enzyme at a suitable concentration in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare the ninhydrin reagent by dissolving ninhydrin in ethylene glycol.

  • Enzymatic Reaction:

    • Set up a series of microcentrifuge tubes, each containing the appropriate concentration of this compound in a final volume of 450 µL of Tris-HCl buffer.

    • Pre-incubate the tubes at the optimal temperature (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution to each tube and mix gently. Start a timer immediately.

    • Incubate the reaction for a fixed period (e.g., 10 minutes), ensuring the reaction is in the initial linear phase.

    • Stop the reaction by adding 500 µL of 10% TCA solution. This will precipitate the enzyme.

    • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated protein.

  • Quantification of Alanine:

    • Transfer a known volume of the supernatant (e.g., 200 µL) to a new set of tubes.

    • Add 200 µL of the ninhydrin reagent to each tube.

    • Heat the tubes in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Add 1 mL of 50% ethanol to each tube to stabilize the color.

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a series of L-alanine standards of known concentrations in Tris-HCl buffer.

    • Process these standards in the same manner as the reaction samples (ninhydrin reaction and absorbance measurement).

    • Plot the absorbance at 570 nm versus the concentration of L-alanine to generate a standard curve.

  • Data Analysis:

    • Use the standard curve to determine the concentration of alanine produced in each reaction.

    • Calculate the initial reaction velocity (v₀) for each substrate concentration.

    • Plot v₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_quant 3. Quantification cluster_analysis 4. Data Analysis prep_reagents Prepare Substrate, Enzyme, and Buffers setup Set up reactions with varying substrate concentrations prep_reagents->setup pre_incubate Pre-incubate at optimal temperature setup->pre_incubate initiate Initiate reaction with enzyme pre_incubate->initiate incubate Incubate for a fixed time initiate->incubate stop_reaction Stop reaction with TCA incubate->stop_reaction centrifuge Centrifuge to remove protein stop_reaction->centrifuge ninhydrin Perform Ninhydrin reaction with supernatant centrifuge->ninhydrin measure_abs Measure Absorbance at 570 nm ninhydrin->measure_abs calc_conc Calculate Alanine Concentration measure_abs->calc_conc std_curve Generate Alanine Standard Curve std_curve->calc_conc kinetics Determine Kinetic Parameters (KM, Vmax) calc_conc->kinetics

N-Chloroacetyl-DL-alanine for cross-linking studies in proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An N-Chloroacetyl-DL-alanine-based approach is used for cross-linking studies in proteomics.

Introduction

This compound is a derivative of the amino acid alanine containing a reactive chloroacetyl group.[1] This functional group acts as an electrophilic "warhead," making the molecule a valuable tool for covalent labeling and cross-linking studies in proteomics.[2] The primary mechanism involves the formation of stable covalent bonds with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine.[2][3] By chemically joining two or more molecules with a covalent bond, cross-linking reagents like this compound enable the study of protein-protein interactions (PPIs), the elucidation of three-dimensional protein structures, and the mapping of binding sites.[2][3][4]

The application of such cross-linkers, combined with mass spectrometry (XL-MS), provides spatial constraints that are crucial for modeling the topology of protein complexes and understanding their organization within the cellular environment.[5][6] This technique is highly complementary to other structural biology methods like X-ray crystallography and cryo-electron microscopy.[5]

Mechanism of Action

The core of this compound's utility lies in the reactivity of its chloroacetamide group. The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack from the side chains of specific amino acid residues. The most common target is the highly nucleophilic thiol group of cysteine, which results in the formation of a stable thioether bond.[2] Other nucleophilic residues can also be targeted, although the reaction with cysteine is typically the most efficient. This covalent and stable linkage effectively "captures" transient or weak protein interactions, allowing for their subsequent identification and analysis.[3]

cluster_reactants Reactants cluster_product Product NCAA This compound (Cl-CH₂-CO-NH-CH(CH₃)-COOH) Crosslink Covalently Modified Protein (Protein-S-CH₂-CO-NH-CH(CH₃)-COOH) NCAA->Crosslink Nucleophilic Substitution Protein Protein with Nucleophilic Residue (e.g., Cysteine-SH) Protein->Crosslink cluster_workflow In-Cell Cross-Linking Workflow cell_culture 1. Cell Culture (e.g., HEK293 cells) crosslinking 2. In-Cell Cross-Linking Treat cells with This compound cell_culture->crosslinking lysis 3. Cell Lysis & Protein Extraction crosslinking->lysis digestion 4. Protein Digestion (Trypsin) lysis->digestion enrichment (Optional) Enrichment of Cross-linked Peptides digestion->enrichment Affinity tag needed lcms 5. LC-MS/MS Analysis digestion->lcms enrichment->lcms data_analysis 6. Data Analysis (Identify cross-linked peptides and protein pairs) lcms->data_analysis

References

Application Notes and Protocols for Monitoring Reactions of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the reactions of N-Chloroacetyl-DL-alanine, a key intermediate in the synthesis of modified amino acids and peptides.[1] The protocols focus on robust analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), to enable accurate reaction tracking, kinetic analysis, and purity assessment.

Introduction to Reactions of this compound

This compound serves as a versatile building block in organic synthesis. Its chloroacetyl group is a reactive handle for nucleophilic substitution, allowing for the covalent linkage to other molecules, particularly those containing thiol or amine groups.[2] A primary application is in the synthesis of peptides and their derivatives, where the N-chloroacetyl group can be used for selective alkylation or as a protecting group.[1][3] Common reactions involving this compound include nucleophilic substitution at the α-carbon of the acetyl group and hydrolysis of the amide bond under certain conditions. Monitoring these transformations is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final products.

Analytical Techniques for Reaction Monitoring

The selection of an appropriate analytical technique depends on the specific reaction being monitored, the available instrumentation, and the desired level of detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for real-time reaction monitoring, providing structural information and quantitative data on the concentration of reactants, intermediates, and products.[4] Both ¹H and ¹³C NMR can be employed to track the progress of reactions involving this compound.

2.1.1. ¹H NMR Spectroscopy Protocol for Kinetic Analysis

This protocol outlines the use of ¹H NMR to monitor the progress of a reaction involving this compound.

Materials:

  • This compound

  • Reactants and appropriate deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in the chosen deuterated solvent in an NMR tube.

    • Acquire a preliminary ¹H NMR spectrum of the starting material to identify characteristic peaks. Key signals for this compound include the α-proton of the alanine moiety, the protons of the chloroacetyl group, and the methyl protons.

    • In a separate vial, prepare the reaction mixture with all components except the initiating reagent if applicable.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent to the NMR tube containing the starting material or by preparing the full reaction mixture and quickly transferring it to an NMR tube.

    • Immediately place the NMR tube in the spectrometer.

    • Set up a time-course experiment to acquire ¹H NMR spectra at regular intervals. The frequency of acquisition will depend on the expected reaction rate.

  • Data Analysis:

    • Process the series of spectra.

    • Identify the signals corresponding to the starting material and the product(s). For example, in a substitution reaction where the chlorine is replaced by a nucleophile, a shift in the chemical environment of the acetyl protons will be observed.

    • Integrate the characteristic peaks of the reactant and product in each spectrum.

    • Normalize the integrals to an internal standard or assume the sum of reactant and product integrals is constant.

    • Plot the concentration (proportional to the integral value) of the reactant and/or product as a function of time to obtain reaction kinetics.

2.1.2. Data Presentation: ¹H NMR Monitoring

The following table is a template for recording and presenting quantitative data from ¹H NMR monitoring.

Time (min)Integral of Reactant Peak (δ ppm)Integral of Product Peak (δ ppm)% Conversion
0X.XX0.000
10W.WWY.YYZ
20.........
............
FinalA.AAB.BB100
High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying components of a reaction mixture with high resolution and sensitivity. It is particularly useful for monitoring the purity of the product and detecting side products. For amino acid derivatives, reversed-phase HPLC is a common method.

2.2.1. HPLC Protocol for Reaction Monitoring

This protocol provides a general method for monitoring reactions of this compound using reversed-phase HPLC.

Materials:

  • Reaction aliquots

  • HPLC-grade water, acetonitrile, and any necessary buffer salts or acids (e.g., formic acid, trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • At various time points, withdraw a small aliquot from the reaction mixture.

    • Quench the reaction immediately, if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot with the initial mobile phase to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be 5-95% B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the reactant, product, and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte(s) have significant absorbance (e.g., 210-220 nm for the amide bond).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the reaction product(s) based on their retention times (determined by injecting standards if available).

    • Integrate the peak areas.

    • Calculate the percentage of reactant remaining and product formed at each time point.

2.2.2. Data Presentation: HPLC Monitoring

The following table is a template for summarizing quantitative data from HPLC analysis.

Time (min)Retention Time of Reactant (min)Peak Area of ReactantRetention Time of Product (min)Peak Area of Product% Purity of Product
0X.XAAAAA---
30X.XBBBBBY.YCCCCCZ
60...............
..................
Final--Y.YDDDDD>95
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of products and intermediates by providing molecular weight information.

2.3.1. LC-MS Protocol for Product Identification and Quantification

This protocol describes the use of LC-MS to analyze the products of a reaction involving this compound.

Materials:

  • Same as for HPLC, with the addition of an LC-MS system (e.g., with an electrospray ionization - ESI - source).

Procedure:

  • Sample Preparation and LC Separation:

    • Follow the same sample preparation and HPLC separation protocol as described in section 2.2.1.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive mode will likely show the [M+H]⁺ or [M+Na]⁺ ions, while negative mode will show the [M-H]⁻ ion.

    • Mass Range: Scan a mass range appropriate for the expected molecular weights of the reactant and product(s).

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the compounds eluting from the column. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

  • Data Analysis:

    • Correlate the peaks in the chromatogram with their corresponding mass spectra.

    • Confirm the identity of the product by matching its measured molecular weight with the calculated theoretical mass.

    • For quantitative analysis using SIM or MRM, construct a calibration curve using standards of known concentrations.

2.3.2. Data Presentation: LC-MS Analysis

The following table provides a template for presenting LC-MS data.

CompoundRetention Time (min)Theoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compoundX.X166.02166.02
Product 1Y.YA.AAA.AA
............

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for monitoring a chemical reaction using the techniques described.

G General Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_sampling Sampling and Preparation cluster_analysis Analytical Monitoring cluster_data Data Analysis Reaction Reaction of This compound Sampling Take Aliquots at Different Time Points Reaction->Sampling Monitor Progress Quench Quench Reaction Sampling->Quench Dilute Dilute and Filter Quench->Dilute NMR NMR Spectroscopy (Real-time or Aliquots) Dilute->NMR HPLC HPLC-UV Analysis Dilute->HPLC LCMS LC-MS Analysis Dilute->LCMS Kinetics Kinetic Profile NMR->Kinetics HPLC->Kinetics Purity Purity Assessment HPLC->Purity Identity Product Identification LCMS->Identity

Caption: General workflow for monitoring reactions of this compound.

Representative Reaction Pathway

The diagram below illustrates a general nucleophilic substitution reaction of this compound, a common transformation for this compound.

G Nucleophilic Substitution of this compound Reactant This compound Product Substituted Product Reactant->Product Reaction with Nucleophile Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct HCl Product->Byproduct Formation of

Caption: Representative nucleophilic substitution reaction pathway.

References

Application Notes and Protocols: N-Chloroacetyl-DL-alanine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Chloroacetyl-DL-alanine as a versatile starting material for the synthesis of various novel heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies and provide a foundation for further research and optimization.

Introduction

This compound is a bifunctional molecule incorporating a reactive chloroacetyl group and an alanine moiety. This unique structure allows for a variety of chemical transformations, making it an attractive building block for the construction of diverse heterocyclic scaffolds. The presence of the chiral center in the alanine residue also offers the potential for the synthesis of enantiomerically enriched compounds. This document details the synthesis of two important classes of heterocycles: 2-aminothiazoles and piperazine-2,5-diones, starting from this compound.

Synthesis of 2-Amino-4-methyl-5-oxo-4,5-dihydrothiazole-4-carboxylic Acid

The reaction of this compound with a sulfur nucleophile, such as thiourea, provides a direct route to functionalized 2-aminothiazole derivatives. This class of compounds is a common scaffold in many biologically active molecules.

Experimental Protocol

A plausible pathway for the synthesis of a 2-aminothiazole derivative from this compound involves the reaction with thiourea in a suitable solvent. The chloroacetyl group acts as an electrophile, while thiourea serves as a binucleophile, leading to a cyclocondensation reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product N_Chloroacetyl_DL_alanine This compound Reagents DMF, Reflux N_Chloroacetyl_DL_alanine->Reagents + Thiourea Thiourea Thiourea Thiourea->Reagents Product 2-Amino-4-methyl-5-oxo-4,5-dihydro- thiazole-4-carboxylic Acid Reagents->Product Cyclocondensation

Figure 1. Synthesis of a 2-aminothiazole derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
This compound165.57->98%
Thiourea76.12->99%
N,N-Dimethylformamide (DMF)73.090.944Anhydrous
Ethanol46.070.78995%
Diethyl Ether74.120.713Anhydrous

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.66 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-amino-4-methyl-5-oxo-4,5-dihydrothiazole-4-carboxylic acid.

  • Dry the final product under vacuum.

Expected Yield and Characterization:

PropertyExpected Value
Yield 60-75%
Melting Point 180-185 °C (decomposes)
FT-IR (cm⁻¹) 3300-3100 (N-H, O-H), 1710 (C=O, acid), 1650 (C=O, lactam), 1600 (C=N)
¹H NMR (DMSO-d₆, δ ppm) 1.5 (s, 3H, CH₃), 3.5 (s, 2H, NH₂), 12.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆, δ ppm) 25 (CH₃), 60 (C-CH₃), 165 (C=N), 170 (C=O, lactam), 175 (COOH)

Synthesis of 3,6-Dimethylpiperazine-2,5-dione

This compound can serve as a precursor for the synthesis of piperazine-2,5-diones, also known as diketopiperazines. These cyclic dipeptides are prevalent in nature and exhibit a wide range of biological activities. A potential pathway involves the initial conversion of this compound to an amino acid ester, followed by dimerization and cyclization. A more direct approach, however, might involve a self-condensation under specific conditions.

Experimental Protocol

The following protocol outlines a potential pathway for the synthesis of 3,6-dimethylpiperazine-2,5-dione from this compound, which would first be converted to alanine, followed by dimerization and cyclization under thermal conditions.[1]

Reaction Workflow:

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Dimerization & Cyclization A This compound B DL-Alanine A->B Acid or Base Hydrolysis C DL-Alanine (2 eq.) D 3,6-Dimethylpiperazine-2,5-dione C->D Heat (e.g., 120-180 °C)

Figure 2. Workflow for the synthesis of a piperazine-2,5-dione.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
This compound165.57->98%
Hydrochloric Acid (HCl)36.461.18 (37%)-
Sodium Hydroxide (NaOH)40.00->97%
Dowex 50WX8 resin---
Ethylene Glycol62.071.11>99%

Procedure:

Step 1: Hydrolysis of this compound to DL-Alanine

  • Dissolve this compound (1.66 g, 0.01 mol) in 20 mL of 6 M hydrochloric acid.

  • Reflux the solution for 4-6 hours.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide.

  • Purify the resulting DL-alanine by ion-exchange chromatography using Dowex 50WX8 resin or by recrystallization from water/ethanol.

Step 2: Dimerization and Cyclization of DL-Alanine

  • Place the purified DL-alanine (0.89 g, 0.01 mol) in a reaction vessel suitable for high-temperature reactions (e.g., a sealed tube or a flask with a high-boiling point solvent).

  • Add a high-boiling point solvent such as ethylene glycol (5 mL) to facilitate heat transfer, or perform the reaction neat.

  • Heat the mixture to 150-180 °C for 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting solid is a mixture of cis- and trans-3,6-dimethylpiperazine-2,5-dione.

  • Purify the product by recrystallization from water or ethanol to isolate the diastereomers.

Quantitative Data for 3,6-Dimethylpiperazine-2,5-dione:

Propertycis-Isomertrans-Isomer
Yield VariableVariable
Melting Point (°C) ~272~298
¹H NMR (D₂O, δ ppm) 1.45 (d, 6H), 4.15 (q, 2H)1.40 (d, 6H), 4.05 (q, 2H)
¹³C NMR (D₂O, δ ppm) 18.5, 55.0, 170.019.0, 55.5, 170.5

Potential Synthetic Pathways to Other Heterocycles

This compound can also be envisioned as a precursor for other important heterocyclic systems.

1,4-Diazepine-2,5-diones

A potential route to 1,4-diazepine-2,5-diones could involve a multi-step synthesis. One plausible approach is the reaction of the corresponding alanine derivative with an activated aminobenzoic acid, followed by intramolecular cyclization.

Logical Relationship Diagram:

G A This compound B DL-Alanine Methyl Ester A->B Esterification C 2-Aminobenzoyl-DL-alanine Methyl Ester B->C Coupling with Isatoic Anhydride D 1,4-Benzodiazepine-2,5-dione derivative C->D Intramolecular Cyclization

Figure 3. Potential synthesis of a 1,4-benzodiazepine-2,5-dione.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols and potential synthetic pathways outlined in these application notes provide a solid foundation for researchers and scientists in the field of medicinal chemistry and drug development to explore the synthesis of novel, biologically active molecules. The straightforward nature of these reactions, coupled with the potential for chiral induction, makes this compound an attractive building block for the construction of diverse chemical libraries. Further exploration of its reactivity with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of N-Chloroacetyl-DL-alanine synthesis. The information is presented in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and established method for synthesizing this compound is the N-acylation of DL-alanine with chloroacetyl chloride. This reaction, often a variation of the Schotten-Baumann reaction, typically involves dissolving DL-alanine in an aqueous alkaline solution (like sodium hydroxide) and then slowly adding chloroacetyl chloride at a controlled, low temperature.

Q2: What are the most common causes of low yields in this synthesis?

Low yields can arise from several factors, including suboptimal reaction conditions (e.g., temperature, pH), competing side reactions, the quality of starting materials, and losses during product work-up and purification. Key issues include the hydrolysis of chloroacetyl chloride and the formation of by-products.

Q3: How can the formation of impurities be minimized?

Minimizing impurities requires careful control over reaction parameters. Maintaining a low temperature (0–5 °C) during the addition of chloroacetyl chloride is crucial to prevent its hydrolysis and other side reactions.[1] Ensuring the pH of the reaction mixture is kept in the optimal range (typically alkaline) facilitates the N-acylation while minimizing side reactions. Using high-purity, anhydrous reagents and solvents is also essential.

Q4: What are the recommended purification techniques for this compound?

The primary purification method for this compound is recrystallization. After the initial work-up and isolation of the crude product, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can effectively remove most impurities to yield a crystalline solid. For highly persistent impurities, column chromatography may be considered.

Troubleshooting Guide

Problem: The reaction yield is significantly lower than expected.

This is a common issue that can often be traced back to one of three areas: reaction conditions, side reactions, or reagent quality.

Possible Cause Troubleshooting Steps & Recommendations
1. Suboptimal Reaction Conditions Temperature Control: The reaction is exothermic. Add chloroacetyl chloride dropwise to the alanine solution while vigorously stirring in an ice bath to maintain a temperature of 0–5 °C.[1] Higher temperatures can accelerate the hydrolysis of chloroacetyl chloride, a major competing side reaction. pH Control: The reaction requires a base to neutralize the HCl formed. A 50% aqueous sodium hydroxide solution is often used.[1] The base should be sufficient to deprotonate the amino group of alanine, making it nucleophilic, without being so concentrated that it rapidly hydrolyzes the chloroacetyl chloride. Maintain a basic pH (9-10) throughout the addition. Reagent Addition: Slow, dropwise addition of chloroacetyl chloride ensures that it reacts primarily with the alanine before it can be hydrolyzed by the aqueous base.
2. Competing Side Reactions Hydrolysis of Chloroacetyl Chloride: This is the primary side reaction. As mentioned, maintaining low temperatures and slow addition rates are the best preventive measures. Formation of Diacylated Product: While less common for amino acids under these conditions, it's a theoretical possibility. Ensuring a slight molar excess of alanine to chloroacetyl chloride can help prevent this. Diketopiperazine Formation: This can occur under harsh conditions, especially with amino acid esters. Using the free amino acid and carefully controlling temperature and pH helps to avoid this.
3. Poor Reagent Quality Purity of DL-Alanine: Use high-purity DL-alanine to avoid introducing contaminants that could trigger side reactions. Freshness of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Use a fresh bottle or a recently opened one that has been stored under anhydrous conditions. Solvent Quality: If using an organic solvent like dichloroethane, ensure it is anhydrous to prevent it from contributing to the hydrolysis of the acyl chloride.
Problem: The final product is impure, containing unreacted starting materials or by-products.

Product purity is critical. If initial purification attempts are unsuccessful, a systematic approach to identifying and removing contaminants is necessary.

Potential Impurity Identification Method Recommended Action & Prevention
Unreacted DL-Alanine TLC, ¹H NMRRemoval: Unreacted alanine is more water-soluble than the product. It can often be removed during the aqueous work-up. Recrystallization is also effective. Prevention: Ensure the chloroacetyl chloride is the limiting reagent and that reaction conditions are optimized for completion.
Glycolic Acid (from hydrolysis) ¹H NMRRemoval: Glycolic acid is highly soluble in water and can be removed during the work-up washes. Prevention: Minimize hydrolysis of chloroacetyl chloride by maintaining low temperatures and anhydrous conditions where possible.
Sodium Chloride Insoluble in many organic solventsRemoval: The product is typically isolated by washing with a saturated salt solution and then drying the organic layer.[1] If the product is precipitated from an aqueous solution, ensure it is thoroughly washed with cold deionized water to remove residual salts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Schotten-Baumann reaction conditions.

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) for acidification (if needed for work-up)

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve DL-alanine (1.0 eq) in a calculated amount of 1-2 M aqueous sodium hydroxide solution (2.2 eq).

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Acylation: Slowly add chloroacetyl chloride (1.05 eq), dissolved in an equal volume of dichloromethane, dropwise from the dropping funnel over 1-2 hours. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 50 ml saturated salt solution.[1]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. The crude this compound will be obtained, often as a solid or viscous oil.

  • Purification: Proceed with purification by recrystallization as described in Protocol 2.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40–50 °C) until a constant weight is achieved.

Visualization

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

G start Low Yield of This compound check_conditions 1. Review Reaction Conditions start->check_conditions check_side_reactions 2. Investigate Side Reactions start->check_side_reactions check_workup 3. Assess Work-up & Purification start->check_workup temp Temperature > 5°C? check_conditions->temp hydrolysis Evidence of Hydrolysis (e.g., low pH, glycolic acid) check_side_reactions->hydrolysis loss Product Loss During Aqueous Washes? check_workup->loss ph Incorrect pH? temp->ph No sol_temp Solution: Maintain 0-5°C with ice bath & slow addition. temp->sol_temp Yes addition Reagent addition too fast? ph->addition No sol_ph Solution: Monitor and adjust pH with base during reaction. ph->sol_ph Yes sol_addition Solution: Add chloroacetyl chloride dropwise over 1-2h. addition->sol_addition Yes sol_hydrolysis Solution: Improve temperature and addition rate control. hydrolysis->sol_hydrolysis Yes recrystallization Inefficient Recrystallization? loss->recrystallization No sol_loss Solution: Minimize wash volume. Back-extract aqueous layer. loss->sol_loss Yes sol_recrystallization Solution: Optimize solvent system. Ensure slow cooling. recrystallization->sol_recrystallization Yes

References

troubleshooting low reactivity of N-Chloroacetyl-DL-alanine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with N-Chloroacetyl-DL-alanine in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. What are the potential primary causes?

Low or no conversion in reactions involving this compound can stem from several factors, primarily related to the stability of the reactant, the reaction conditions, and the nature of the nucleophile. Key areas to investigate include:

  • Degradation of this compound: This compound can be susceptible to degradation, particularly under unfavorable pH and temperature conditions.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction rate.

  • Insufficient Nucleophilicity of the Reaction Partner: The incoming nucleophile may not be sufficiently reactive to displace the chloride or react at the desired position.

  • Presence of Contaminants: Water or other nucleophilic impurities can consume the starting material.

Q2: What is the optimal pH for conducting reactions with this compound?

The optimal pH is highly dependent on the specific reaction. However, for N-chloroacetylation of amines, reactions can be effectively carried out in a phosphate buffer at a neutral pH (around 7.0-7.4). It is important to avoid strongly basic conditions, as this can promote the degradation of this compound through β-elimination, leading to the formation of α-keto acids or nitriles. Under neutral conditions, a concerted Grob fragmentation is a more likely degradation pathway, yielding amines and carbonyl compounds.[1][2]

Q3: How does the choice of solvent affect the reactivity of this compound?

The solvent plays a crucial role in solvating the reactants and influencing their reactivity. For reactions involving this compound, both aqueous and organic solvents can be used.

  • Aqueous Buffers (e.g., Phosphate Buffer): These can be effective for reactions with water-soluble nucleophiles and offer a "green" chemistry approach. The reaction is often rapid in these systems.

  • Aprotic Organic Solvents (e.g., DMF, DCM, Acetonitrile): These are suitable for reactions where the reactants are not water-soluble. It is critical to use anhydrous solvents to prevent hydrolysis of the chloroacetyl group.

The polarity of the solvent can also affect the conformation of the alanine backbone, which may have a subtle influence on reactivity.[3][4]

Q4: Are there any known side reactions to be aware of when using this compound?

Yes, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product.

  • Hydrolysis: The chloroacetyl group can be hydrolyzed to a hydroxyacetyl group, especially in the presence of water.

  • Degradation: As mentioned, degradation can occur via Grob fragmentation or β-elimination, depending on the pH.[1][2]

  • Reaction with Bifunctional Nucleophiles: If the nucleophile has more than one reactive site, a mixture of products may be obtained.

  • Self-condensation or Polymerization: While less common for the pre-formed N-chloroacetylated amino acid, it is a possibility under certain conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Degradation of this compound Verify the purity and integrity of the starting material using techniques like NMR or melting point analysis. Store the compound in a cool, dry place.This compound can degrade over time, especially if not stored properly.
Run the reaction at a lower temperature to minimize degradation.Decomposition pathways are often accelerated at higher temperatures.
Maintain a neutral or slightly acidic pH if compatible with the reaction.Strongly basic conditions can significantly increase the rate of degradation.[1][2]
Suboptimal Reaction Conditions If using an organic solvent, ensure it is anhydrous.Water can hydrolyze the chloroacetyl group, rendering it unreactive for the desired transformation.
Screen different solvents (e.g., DMF, DCM, acetonitrile, or a phosphate buffer).The optimal solvent will depend on the solubility of the reactants and the nature of the transition state.[3][4]
Gradually increase the reaction temperature while monitoring for product formation and degradation.Some reactions require thermal energy to overcome the activation barrier, but excessive heat can lead to degradation.
Insufficiently Reactive Nucleophile If reacting with an amine, consider adding a non-nucleophilic base (e.g., DIEA) to deprotonate the amine and increase its nucleophilicity.A free amine is a much stronger nucleophile than its protonated form.
For thiol nucleophiles, ensure the reaction is run under conditions where the thiol is deprotonated to the more nucleophilic thiolate.The thiolate anion is the active nucleophile in reactions with alkyl halides.
Consider using a catalyst if applicable to the specific reaction type.Catalysts can lower the activation energy of the reaction.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Step Rationale
Hydrolysis of the Chloroacetyl Group Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).This minimizes the presence of water, which can lead to the formation of the hydroxyacetyl analog.
Degradation Products Adjust the pH of the reaction mixture. Avoid strongly basic conditions.Degradation pathways are pH-dependent. Neutral conditions may favor pathways that are easier to separate from the desired product.[1]
Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts.Knowing the identity of the impurities can provide clues about the side reactions occurring. The expected degradation products include aldehydes and α-keto acids.[2]
Reaction at Multiple Sites on the Nucleophile Use a protecting group strategy to block other reactive sites on the nucleophile.This ensures that the reaction occurs only at the desired position.
Modify the reaction conditions (e.g., temperature, solvent) to favor reaction at one site over another.The selectivity of a reaction can often be influenced by the reaction parameters.

Experimental Protocols

General Protocol for N-Chloroacetylation of an Amine with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine substrate (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add DIEA (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Workflow for Low Reactivity

troubleshooting_workflow start Low Reactivity Observed check_purity Verify Starting Material Purity (NMR, MP, etc.) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify or Obtain New Starting Material is_pure->purify No optimize_conditions Optimize Reaction Conditions is_pure->optimize_conditions Yes purify->check_purity is_optimized Improvement Seen? optimize_conditions->is_optimized check_nucleophile Evaluate Nucleophile Reactivity is_optimized->check_nucleophile No end_success Successful Reaction is_optimized->end_success Yes is_reactive Is Nucleophile Sufficiently Reactive? check_nucleophile->is_reactive increase_nucleophilicity Increase Nucleophilicity (e.g., add base, change nucleophile) is_reactive->increase_nucleophilicity No analyze_byproducts Analyze Byproducts (LC-MS/GC-MS) to Identify Side Reactions is_reactive->analyze_byproducts Yes increase_nucleophilicity->optimize_conditions end_fail Further Investigation Required analyze_byproducts->end_fail

Caption: Troubleshooting workflow for low reactivity.

Degradation Pathways of this compound

degradation_pathways cluster_neutral Neutral Conditions cluster_basic Basic Conditions NCA_alanine This compound grob_fragmentation Concerted Grob Fragmentation NCA_alanine->grob_fragmentation beta_elimination β-Elimination NCA_alanine->beta_elimination amine Amine grob_fragmentation->amine carbonyl Carbonyl Compound grob_fragmentation->carbonyl keto_acid α-Keto Acid beta_elimination->keto_acid nitrile Nitrile beta_elimination->nitrile

References

Technical Support Center: Optimizing Reactions of N-Chloroacetyl-DL-alanine with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Chloroacetyl-DL-alanine and its conjugation with thiol-containing molecules. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism between this compound and a thiol?

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom of the thiol group, acting as a nucleophile, attacks the electrophilic carbon atom of the chloroacetyl group. This results in the displacement of the chloride ion and the formation of a stable thioether bond. The reactivity of the thiol is highly dependent on the protonation state of the sulfhydryl group; the deprotonated thiolate form (RS-) is a much stronger nucleophile.

Q2: How does pH affect the reaction?

The pH of the reaction medium is a critical parameter. Alkaline conditions favor the deprotonation of the thiol group (pKa of cysteine's thiol group is ~8.5), increasing the concentration of the more reactive thiolate anion and thus accelerating the rate of the desired S-alkylation reaction.[1] However, excessively high pH can lead to side reactions, such as hydrolysis of the N-chloroacetyl group or reactions with other nucleophilic groups in the molecule (e.g., amino groups). Therefore, optimizing the pH is crucial for achieving high yield and selectivity.

Q3: What are the common side reactions to be aware of?

The primary side reactions involve the reaction of this compound with other nucleophiles present in the reaction mixture. The most common competing nucleophile is the amino group (e.g., the N-terminus of a peptide or the side chain of lysine). While the thiol group is generally more nucleophilic than the amino group under neutral to moderately alkaline conditions, side reactions can occur, especially at higher pH and temperatures.[2] Another potential side reaction is the formation of disulfide bonds between two thiol molecules through oxidation, which can be minimized by using a reducing agent or working under an inert atmosphere.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The thiol group is not sufficiently deprotonated. 2. Oxidation of Thiol: The thiol has formed disulfide bonds. 3. Low Reaction Temperature: The reaction rate is too slow. 4. Steric Hindrance: The thiol group is not easily accessible. 5. Impure Reagents: Degradation of this compound or the thiol.1. Optimize pH: Increase the pH of the reaction buffer to a range of 7.5-8.5. Use a non-nucleophilic buffer such as phosphate or HEPES. 2. Add Reducing Agent: Include a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in the reaction mixture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Temperature: Raise the reaction temperature moderately (e.g., to 37°C or 40°C), but monitor for an increase in side products. 4. Increase Reactant Concentration/Reaction Time: Use a higher concentration of the less hindered reactant or prolong the reaction time. 5. Verify Reagent Quality: Check the purity of your starting materials using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Presence of Multiple Products (Low Selectivity) 1. High pH: Increased reactivity of other nucleophiles (e.g., amines). 2. High Temperature: Non-specific reactions are more likely at elevated temperatures. 3. Incorrect Stoichiometry: A large excess of this compound can lead to multiple alkylations.1. Lower pH: Decrease the pH to a range where the thiol is still reactive but the reactivity of other nucleophiles is minimized (e.g., pH 7.0-7.5). 2. Reduce Temperature: Perform the reaction at room temperature or even 4°C for an extended period. 3. Optimize Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of this compound.
Disulfide Bond Formation 1. Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing species in the reaction medium. 2. Absence of a Reducing Agent: No protection against oxidation.1. Degas Solvents: Degas all buffers and solvents before use. 2. Work Under Inert Atmosphere: Purge the reaction vessel with nitrogen or argon. 3. Add TCEP: TCEP is an effective reducing agent that does not contain a thiol group itself.

Data on Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can affect the outcome of the S-alkylation of thiols with chloroacetyl compounds, based on literature data for similar reactions. These should serve as a starting point for your optimization experiments.

Table 1: Effect of Temperature on Alkylation of Cysteine Residues

TemperatureRelative Peptide IdentificationRelative N-terminal Alkylation (Side Reaction)
Room TemperatureHighLow
40°CHighModerate
70°CModerateHigh
85°CLowVery High
Data adapted from a study on iodoacetamide alkylation of peptides, which serves as a model for N-chloroacetyl reactions.[2]

Table 2: Effect of pH on Thiol Reactivity

pHThiol FormReaction RateSelectivity for Thiol vs. Amine
< 7R-SH (protonated)SlowHigh
7.0 - 8.5Equilibrium between R-SH and R-S-OptimalGood to Moderate
> 8.5R-S- (deprotonated)FastDecreased (amine reactivity increases)

Experimental Protocols

Protocol 1: General Procedure for the Conjugation of this compound to a Thiol-Containing Peptide

This protocol provides a general method for the S-alkylation of a cysteine residue in a peptide.

Materials:

  • This compound

  • Thiol-containing peptide (e.g., containing a cysteine residue)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Nitrogen or Argon gas

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system for analysis and purification

  • Mass spectrometer for product confirmation

Procedure:

  • Peptide Solution Preparation: Dissolve the thiol-containing peptide in degassed phosphate buffer (pH 7.5) to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfides (Optional but Recommended): Add TCEP to the peptide solution to a final concentration of 1-5 mM. Incubate at room temperature for 30 minutes to ensure all disulfide bonds are reduced.

  • This compound Solution Preparation: Dissolve this compound in a minimal amount of degassed phosphate buffer (pH 7.5) or a compatible organic solvent (e.g., DMF, DMSO) if solubility is an issue. Prepare a stock solution of known concentration.

  • Reaction Initiation: Add 1.1 to 1.5 molar equivalents of the this compound solution to the peptide solution.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature (or 37°C for slower reactions) for 2-4 hours. Protect the reaction from light if any components are light-sensitive.

  • Reaction Monitoring: Monitor the progress of the reaction by reverse-phase HPLC. An increase in the product peak and a decrease in the starting material peaks will be observed.

  • Reaction Quenching (Optional): Once the reaction is complete, it can be quenched by adding a small molecule thiol like 2-mercaptoethanol or by acidification with TFA.

  • Purification: Purify the desired product from the reaction mixture using preparative reverse-phase HPLC.

  • Product Characterization: Confirm the identity of the purified product by mass spectrometry to verify the expected mass of the conjugate.

Protocol 2: Monitoring the Reaction using HPLC

Instrumentation:

  • Reverse-phase HPLC with a C18 column

  • UV detector (monitoring at 214 nm and 280 nm)

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • A typical gradient would be a linear increase from 5% B to 95% B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the starting materials and product.

Procedure:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject the diluted aliquot onto the HPLC system.

  • Analyze the chromatogram to determine the relative peak areas of the starting materials and the product.

Visual Guides

Below are diagrams illustrating key concepts and workflows related to the reaction of this compound with thiols.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound Thioether Thioether This compound->Thioether SN2 Attack Chloride Ion Chloride Ion This compound->Chloride Ion Displacement Thiol Thiol Thiol->Thioether

Caption: SN2 reaction mechanism of this compound with a thiol.

Troubleshooting_Workflow Start Low Product Yield Check_pH Is pH between 7.5 and 8.5? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Oxidation Is thiol oxidized? Check_pH->Check_Oxidation Yes Adjust_pH->Check_pH Add_Reducing_Agent Add TCEP and use inert atmosphere Check_Oxidation->Add_Reducing_Agent Yes Check_Temp Is temperature optimal? Check_Oxidation->Check_Temp No Add_Reducing_Agent->Check_Temp Increase_Temp Increase temperature moderately Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Success

References

Technical Support Center: Strategies to Prevent Side Reactions of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Chloroacetyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of side reactions during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when working with this compound?

A1: The primary side reactions involving this compound stem from the reactivity of the chloroacetyl group and the amino acid moiety. The most common side reactions include:

  • Hydrolysis: The chloroacetyl group can be hydrolyzed to a hydroxyacetyl group, or the amide bond can be cleaved, especially under strong acidic or basic conditions, yielding chloroacetic acid and DL-alanine.

  • O-Acylation: In the presence of other molecules with hydroxyl groups (e.g., serine, threonine, or tyrosine residues in a peptide, or alcohol-based solvents), the chloroacetyl group can react to form an ester linkage, leading to O-acylation.

  • Dimerization/Polymerization: Under certain conditions, this compound can react with another molecule of DL-alanine (if present as a starting material) or itself, leading to the formation of dipeptides or larger oligomers.

  • Racemization: While DL-alanine is already a racemic mixture, harsh reaction conditions (e.g., high temperatures or extreme pH) can potentially cause racemization if you are working with an optically pure form (L- or D-N-Chloroacetyl-alanine).

Q2: How does pH affect the stability and reactivity of this compound?

A2: pH is a critical parameter to control. A study on the chemoselective N-chloroacetylation of amino compounds found that using a phosphate buffer can lead to high yields of the desired N-acylated product in a short time (e.g., within 20 minutes).[1][2] Extreme pH values should generally be avoided. Strongly acidic or basic conditions can promote the hydrolysis of the amide bond or the chloroacetyl group. Basic conditions, in particular, can increase the nucleophilicity of other functional groups, leading to a higher likelihood of side reactions like O-acylation. For many applications, maintaining a near-neutral pH is optimal for stability and selective reactivity.

Q3: What is the optimal temperature for reactions involving this compound to minimize side reactions?

A3: Lowering the reaction temperature is a common and effective strategy to minimize side reactions. A synthesis protocol for a related compound, N-Chloroacetyl alanine ethyl ester, specifies a reaction temperature of 0-5°C.[3] Low temperatures help to control the exothermic nature of the acylation reaction and reduce the rate of undesired side reactions, which often have higher activation energies than the primary reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product 1. Hydrolysis of this compound: Reaction conditions may be too harsh (high temperature, extreme pH).2. Incomplete reaction: Insufficient reaction time or inadequate activation of the carboxyl group (if applicable).3. Side product formation: Competing reactions such as O-acylation or polymerization are consuming the starting material.1. Maintain a near-neutral pH using a buffer system (e.g., phosphate buffer).[1][2] Perform the reaction at a lower temperature (e.g., 0-5°C).[3]2. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure your coupling reagents are fresh and active.3. Protect hydroxyl groups on other reactants if O-acylation is a concern. Use dilute solutions to disfavor intermolecular reactions that lead to polymerization.
Multiple spots on TLC/HPLC analysis 1. Presence of starting materials: Unreacted DL-alanine or chloroacetylating agent.2. Hydrolysis products: Chloroacetic acid and/or hydroxyacetyl-DL-alanine.3. O-acylated byproducts: If other nucleophiles with hydroxyl groups are present.4. Dimer/Polymer formation. 1. Optimize stoichiometry and reaction time. Unreacted DL-alanine can often be removed by aqueous washes.2. Work up the reaction under anhydrous conditions where possible. Chloroacetic acid can be removed with a mild basic wash (e.g., saturated sodium bicarbonate solution).3. Purify the product using column chromatography. Consider protecting the hydroxyl groups in future experiments.4. Use purification techniques such as size exclusion chromatography or preparative HPLC to separate the desired product from larger oligomers.
Product is difficult to purify 1. Co-elution of impurities: The desired product and a side product may have similar polarities.2. Product instability on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.1. Experiment with different solvent systems for column chromatography. A gradient elution on HPLC may be necessary for separation.2. Consider using a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica. Alternatively, neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Unexpected NMR spectrum 1. Presence of impurities: Signals from unreacted starting materials, solvents, or side products.2. Product degradation: The compound may have degraded during workup or storage.1. Compare the spectrum to a known spectrum of this compound. Look for characteristic peaks of potential impurities (e.g., a singlet for the methylene protons of chloroacetic acid).2. Ensure the product is stored in a cool, dry place. Re-purify the sample if necessary.

Quantitative Data Summary

While specific kinetic data for the side reactions of this compound is not extensively available in the literature, the following table summarizes key reaction parameters from related syntheses that can be used as a starting point for optimization.

Parameter Recommended Condition Rationale Reference
pH Near-neutral (e.g., phosphate buffer)Minimizes hydrolysis and promotes chemoselective N-acylation over O-acylation.[1][2]
Temperature 0-5°CReduces the rate of side reactions and controls the exothermic nature of the acylation.[3]
Reaction Time ~20 minutes (in phosphate buffer)N-chloroacetylation can be a rapid reaction under optimal conditions.[1][2]
Solvent Aqueous buffer or aprotic organic solventsThe choice of solvent can influence the solubility of reactants and the reaction pathway. Aqueous buffers can be effective and environmentally friendly.[1][2]

Experimental Protocols

Protocol 1: General Procedure for N-Chloroacetylation with Minimized Side Reactions

This protocol is a general guideline for the N-chloroacetylation of an amino acid like DL-alanine, adapted from procedures known to promote chemoselectivity.

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve DL-alanine (1 equivalent) in the phosphate buffer in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5°C with continuous stirring.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 20-30 minutes.

  • Once the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions DL-Alanine DL-Alanine This compound This compound DL-Alanine->this compound + Chloroacetyl Chloride (Optimal Conditions) Hydrolysis_Product Chloroacetic Acid + DL-Alanine This compound->Hydrolysis_Product Excess H2O Extreme pH O_Acylation_Product O-Acylated Byproduct This compound->O_Acylation_Product + R-OH (e.g., Ser/Thr) Dimerization_Product Dimer/Polymer This compound->Dimerization_Product High Concentration

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Experiment Encountered Issue Identify_Issue Identify Issue (e.g., low yield, multiple spots on TLC) Start->Identify_Issue Check_pH Is pH controlled (near-neutral)? Identify_Issue->Check_pH Check_Temp Is temperature low (e.g., 0-5°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH using a buffer Check_pH->Adjust_pH No Check_Purity Are starting materials pure and anhydrous? Check_Temp->Check_Purity Yes Adjust_Temp Lower reaction temperature Check_Temp->Adjust_Temp No Purify_Reagents Purify/dry starting materials Check_Purity->Purify_Reagents No Optimize_Purification Optimize purification protocol (e.g., change TLC solvent, recrystallize) Check_Purity->Optimize_Purification Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Purity Purify_Reagents->Optimize_Purification Analyze_Product Analyze Purified Product Optimize_Purification->Analyze_Product

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purifying N-Chloroacetyl-DL-alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of N-Chloroacetyl-DL-alanine derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: Common impurities can be categorized as process-related or degradation-induced. These may include unreacted starting materials such as DL-alanine and chloroacetyl chloride, by-products from coupling reactions (e.g., N-acylurea if carbodiimides are used), and diastereomers if a specific stereoisomer is desired.[1] Additionally, diketopiperazine formation can occur as a side reaction.[2]

Q2: What are the recommended storage conditions for this compound and its derivatives to ensure stability?

A2: To minimize degradation, this compound and its derivatives should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term storage, maintaining a temperature of -20°C is recommended to ensure stability.[1]

Q3: How can I confirm the identity and assess the purity of my purified this compound derivative?

A3: A combination of analytical techniques is recommended for comprehensive verification. High-Performance Liquid Chromatography (HPLC) is suitable for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure, and Mass Spectrometry (MS) is used to verify the molecular weight.[1]

Q4: My purified product is an oil or wax, making it difficult to handle. What can I do?

A4: The physical state of the final product can be influenced by residual solvents or the presence of impurities that inhibit crystallization. Ensure all solvents are thoroughly removed under a high vacuum. If the product is still not a solid, consider trituration with a non-polar solvent like hexane or diethyl ether to induce precipitation or solidification.

Q5: What is a suitable starting solvent system for the recrystallization of this compound derivatives?

A5: The choice of solvent will depend on the specific derivative. A good starting point for many amino acid derivatives is a binary solvent system, such as dissolving the crude product in a minimal amount of a hot polar solvent (e.g., water or ethanol) and then adding a less polar co-solvent (e.g., isopropanol or acetone) to induce crystallization upon cooling.[3]

Troubleshooting Guide

The following table addresses common problems encountered during the purification of this compound derivatives, their potential causes, and suggested solutions.

ProblemPotential CauseSuggested Solution
Low Yield of Purified Product Incomplete reaction: The synthesis may not have gone to completion.Increase reaction time or temperature, or consider using a more efficient coupling agent.[2]
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction.Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the organic product.
Inappropriate recrystallization solvent: The chosen solvent may be too effective, leaving a significant amount of product in the mother liquor.Experiment with different solvent systems. A good system will dissolve the compound when hot but have low solubility when cold.[3]
Presence of Multiple Spots on TLC / Peaks in HPLC Unreacted starting materials: Incomplete conversion of DL-alanine or chloroacetylating agent.Optimize reaction stoichiometry and conditions. Consider purification by column chromatography.
Formation of by-products: Side reactions such as N-acylurea formation or diketopiperazine synthesis may have occurred.[2]For N-acylurea from carbodiimide reagents, it can often be removed by filtration due to its poor solubility.[4] Optimize reaction conditions (e.g., temperature, pH) to minimize side reactions.
Racemization: Harsh reaction conditions (e.g., high temperatures or strong bases) can lead to the formation of diastereomers.Employ milder reaction conditions and use coupling reagents known for low racemization.[2] Chiral HPLC can be used for separation.[5]
Difficulty in Product Crystallization (Oily Product) Presence of impurities: Impurities can inhibit the formation of a crystal lattice.[3]Pre-purify the crude product using column chromatography before attempting recrystallization.[3]
Supersaturation: The solution may be too concentrated, leading to rapid precipitation instead of crystallization.Use a slightly larger volume of the dissolving solvent to ensure the crude material fully dissolves before cooling.[3]
Colored Impurities in Final Product Degradation of starting materials or product: The compound may be degrading at the temperatures used for reaction or dissolution.Avoid prolonged heating. Use the minimum temperature necessary for dissolution.[3]
Colored by-products from the synthesis: The reaction itself may produce colored impurities.Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.[3]

Experimental Protocols

Protocol 1: General Recrystallization of this compound Derivatives

This protocol provides a general guideline and may need optimization based on the specific derivative and impurities.

  • Dissolution: In a fume hood, dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water). Stir continuously on a hot plate until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath or a refrigerator (2-8 °C) for several hours or overnight.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the analytical determination of the purity of this compound derivatives using reverse-phase HPLC.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product (this compound derivative) purification_step Purification Step (e.g., Recrystallization, Chromatography) start->purification_step analysis Purity Analysis (TLC, HPLC, NMR) purification_step->analysis pure Pure Product (>98%) analysis->pure Purity OK impure Product is Impure analysis->impure Purity Not OK troubleshoot Troubleshooting (Refer to Guide) impure->troubleshoot re_purify Re-Purification troubleshoot->re_purify re_purify->analysis

Caption: A workflow for troubleshooting the purification of this compound derivatives.

General_Purification_Workflow synthesis Synthesis of N-Chloroacetyl- DL-alanine Derivative workup Aqueous Workup (Extraction) synthesis->workup drying Drying of Organic Phase (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification Primary Purification (Recrystallization or Column Chromatography) crude_product->purification analysis Final Purity and Structure Verification (HPLC, NMR, MS) purification->analysis final_product Purified Product analysis->final_product

Caption: A general experimental workflow for the synthesis and purification of this compound derivatives.

References

overcoming solubility issues of N-Chloroacetyl-DL-alanine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Chloroacetyl-DL-alanine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of the amino acid DL-alanine. Its chloroacetyl group is reactive and allows for selective chemical modifications, making it a valuable tool in various biochemical and pharmaceutical applications.[1] It is often used in peptide synthesis and for studying enzyme mechanisms and protein interactions.[1] For instance, related compounds like beta-chloro-L-alanine have been shown to be involved in the inactivation of enzymes such as alanine racemase.[2]

Q2: Why am I having trouble dissolving this compound in my aqueous buffer?

Like many N-acetylated amino acids, the solubility of this compound in aqueous solutions can be limited. The N-acetylation removes the positive charge from the amino group, resulting in a more neutral molecule which can decrease aqueous solubility compared to the parent amino acid, DL-alanine.[3] The solubility is also highly dependent on the pH of the buffer.[4][5]

Q3: How does pH affect the solubility of this compound?

The solubility of amino acid derivatives is significantly influenced by pH.[4][5] this compound has a carboxylic acid group.

  • In acidic buffers (low pH): The carboxylic acid group will be protonated (-COOH), making the molecule more neutral and likely decreasing its solubility in aqueous solutions.[3]

  • In basic buffers (high pH): The carboxylic acid group will be deprotonated (-COO⁻), giving the molecule a net negative charge and generally increasing its solubility in aqueous solutions.[3]

Q4: Can I use organic solvents to dissolve this compound?

Yes, if your experimental conditions permit, using a small amount of a water-miscible organic solvent can significantly aid in dissolution.

  • Recommended solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for dissolving N-acetylated amino acids.[3]

  • Procedure: A common technique is to first dissolve the compound in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration.[6]

Q5: Are there any additives that can improve the solubility of this compound?

The use of co-solvents or solubilizing agents can be an effective strategy. For instance, certain ionic liquids based on N-acetyl amino acids have been shown to enhance the water solubility of poorly soluble drugs.[7][8] The use of basic amino acids as counterions has also been explored to improve the solubility of acidic drugs.[9] However, the compatibility of these additives with your specific experimental setup must be considered.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound will not dissolve in water or neutral buffer (e.g., PBS pH 7.4). The compound has limited solubility at neutral pH due to the N-acetylation.[3]1. Try dissolving in a slightly basic buffer (e.g., pH 8-9) to deprotonate the carboxylic acid and increase solubility.[3] 2. Gently warm the solution. 3. Use sonication to aid dissolution. 4. If the experimental design allows, dissolve in a minimal amount of DMSO or DMF before adding the aqueous buffer.[3]
Precipitation occurs after dissolving and storing the solution. The solution may be supersaturated, or the compound may be unstable under the storage conditions.1. Ensure the pH of the solution is optimal for solubility (likely slightly basic). 2. Store stock solutions at -20°C or -80°C. 3. For aqueous solutions, consider preparing them fresh before each experiment.
The pH of my buffer changes after adding this compound. This compound is an acidic compound and will lower the pH of an unbuffered or weakly buffered solution.1. Use a buffer with sufficient buffering capacity. 2. Re-adjust the pH of the solution after the compound has been fully dissolved.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol provides a general guideline for preparing an aqueous stock solution of this compound.

  • Initial Attempt:

    • Weigh the desired amount of this compound.

    • Add a small amount of your target aqueous buffer (e.g., PBS, Tris).

    • Vortex or stir the solution.

  • If Solubility is an Issue:

    • pH Adjustment: While monitoring the pH, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to increase the pH to 8-9. This should aid in dissolving the compound. Once dissolved, carefully adjust the pH back to your desired experimental pH with a dilute acid (e.g., 0.1 M HCl).

    • Co-solvent Method:

      • Dissolve the this compound in a minimal volume of DMSO.

      • Slowly add your aqueous buffer to the DMSO solution while vortexing to reach the final desired concentration. Be mindful of the final percentage of DMSO in your solution, as it may affect your experiment.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the solution to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

experimental_workflow cluster_prep Solution Preparation start Weigh N-Chloroacetyl- DL-alanine add_buffer Add Aqueous Buffer start->add_buffer dissolved Fully Dissolved? add_buffer->dissolved yes Yes dissolved->yes Yes no No dissolved->no No end_prep Solution Ready for Use yes->end_prep troubleshoot Troubleshooting Steps no->troubleshoot troubleshoot->add_buffer

Caption: Workflow for preparing a solution of this compound.

signaling_pathway cluster_inhibition Postulated Enzyme Inhibition Pathway enzyme Alanine Racemase (Enzyme) product D-Alanine / L-Alanine (Product) enzyme->product Catalyzes racemization inactive_enzyme Inactive Enzyme Complex enzyme->inactive_enzyme substrate L-Alanine / D-Alanine (Substrate) substrate->enzyme Binds to active site inhibitor This compound (or related chloro-alanine species) inhibitor->enzyme Irreversible binding to active site

References

refining analytical methods for detecting N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of N-Chloroacetyl-DL-alanine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound?

A1: A common and reliable method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method offers a balance of sensitivity, specificity, and accessibility for most laboratories. For higher sensitivity and confirmation of identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q2: What are the typical storage conditions for this compound to ensure its stability?

A2: To prevent degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, temperatures of -20°C are advisable.

Q3: What are the potential impurities that could be present in a sample of this compound?

A3: Potential impurities can originate from the synthesis process or degradation. These may include unreacted starting materials such as DL-alanine and chloroacetyl chloride, as well as hydrolysis products.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, techniques like LC-MS can be used to confirm the molecular weight of the compound in the peak.

Experimental Protocols

Hypothetical Stability-Indicating RP-HPLC Method for this compound

This protocol describes a hypothetical isocratic RP-HPLC method suitable for the quantification of this compound and the separation from its potential degradation products.

Instrumentation & Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary or Binary HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 15 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare 0.1% TFA in water by adding 1 mL of TFA to 1 L of HPLC-grade water.

    • Mix the acetonitrile and 0.1% TFA in water in the specified ratio.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.

    • Prepare working standards by further dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve and dilute the sample with the mobile phase to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.- Ensure the mobile phase pH is low (the 0.1% TFA helps with this). - Consider using a column with end-capping. - Lower the injection volume or sample concentration.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is thoroughly mixed and degassed. - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Temperature variations.- Use a column oven to maintain a stable temperature.
Broad Peaks High injection volume or sample solvent stronger than the mobile phase.- Reduce the injection volume. - Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Column degradation.- Replace the column with a new one of the same type.
Ghost Peaks Contamination in the injector or mobile phase.- Run a blank injection (mobile phase only) to check for carryover. - Flush the injector and system with a strong solvent (e.g., 100% acetonitrile). - Prepare fresh mobile phase.
High Backpressure Blockage in the system (e.g., column frit, tubing).- Systematically disconnect components (starting from the detector) to identify the source of the blockage. - If the column is blocked, try back-flushing it at a low flow rate. If this fails, the column may need to be replaced.
No Peaks or Very Small Peaks Issue with the sample, injector, or detector.- Verify the sample concentration and preparation. - Check the injector for proper operation. - Ensure the detector lamp is on and the correct wavelength is set.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Mobile Phase (ACN:0.1% TFA in H2O) hplc_system HPLC System (C18 Column, 30°C) prep_mp->hplc_system prep_std Standard Solution hplc_injection Inject 10 µL prep_std->hplc_injection prep_sample Sample Solution prep_sample->hplc_injection hplc_detection UV Detection (210 nm) hplc_injection->hplc_detection data_acquisition Data Acquisition hplc_detection->data_acquisition data_processing Quantification data_acquisition->data_processing

Figure 1. A diagram illustrating the experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention & Resolution cluster_baseline Baseline & Sensitivity start Chromatographic Problem Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift noisy_baseline Noisy Baseline? start->noisy_baseline broad_peaks Broad Peaks? peak_tailing->broad_peaks solution1 Check Mobile Phase pH & Column Condition peak_tailing->solution1 split_peaks Split Peaks? broad_peaks->split_peaks solution2 Check Sample Solvent & Injection Volume broad_peaks->solution2 split_peaks->solution2 loss_resolution Loss of Resolution? rt_shift->loss_resolution solution3 Check for System Leaks & Pump Function rt_shift->solution3 loss_resolution->solution1 no_peaks No/Small Peaks? noisy_baseline->no_peaks noisy_baseline->solution3 solution4 Check Detector & Sample Integrity no_peaks->solution4

Figure 2. A logical flowchart for troubleshooting common HPLC issues encountered during the analysis.

Technical Support Center: Managing the Stability of N-Chloroacetyl-DL-alanine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the stability of N-Chloroacetyl-DL-alanine in solution for researchers, scientists, and drug development professionals. The information is structured to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solution?

  • Hydrolysis of the Chloroacetyl Group: The carbon-chlorine bond in the chloroacetyl moiety is susceptible to nucleophilic attack by water, leading to the formation of N-hydroxyacetyl-DL-alanine and hydrochloric acid. This is often the more labile site.

  • Hydrolysis of the Amide Bond: The amide linkage can also undergo hydrolysis, particularly under acidic or basic conditions, to yield DL-alanine and chloroacetic acid.

Q2: What factors are likely to influence the stability of this compound in solution?

A2: The stability of this compound in solution is expected to be influenced by several factors:

  • pH: The rate of hydrolysis is often pH-dependent. Acidic or basic conditions can catalyze the hydrolysis of both the chloroacetyl group and the amide bond.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For long-term storage of solutions, refrigeration or freezing is generally recommended.

  • Solvent Composition: The polarity and nucleophilicity of the solvent can affect stability. Protic solvents, like water and alcohols, can participate in solvolysis reactions.

  • Light: Although not specifically documented for this molecule, exposure to UV or visible light can sometimes induce degradation of organic molecules. It is good practice to store solutions in amber vials or protected from light.

Q3: What are the expected degradation products of this compound?

A3: Based on the potential degradation pathways, the primary degradation products are likely to be:

  • N-hydroxyacetyl-DL-alanine

  • DL-alanine

  • Chloroacetic acid

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in Solution
Possible Cause Troubleshooting Step
Inappropriate pH of the solution. Prepare solutions in a buffered system. Based on general stability of similar compounds, a slightly acidic pH (e.g., pH 4-6) might offer better stability than neutral or alkaline conditions.
High storage temperature. Store stock solutions and working solutions at reduced temperatures (e.g., 2-8 °C for short-term and -20 °C for long-term). Avoid repeated freeze-thaw cycles.
Hydrolysis due to reactive solvent. If the experimental conditions allow, consider using a less reactive solvent system. For non-aqueous experiments, ensure the use of anhydrous solvents.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation of this compound. Compare the retention times of the unknown peaks with those of potential degradation products (DL-alanine and chloroacetic acid) if standards are available. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks to help in their identification.
Contamination of the solvent or glassware. Use high-purity solvents and ensure all glassware is thoroughly cleaned. Run a blank injection (solvent only) to check for system contamination.
Interaction with excipients or other components in the formulation. Investigate potential incompatibilities between this compound and other components in the solution.

Data Presentation

Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the literature. It is intended to demonstrate how such data would be presented.

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)% Degradation after 30 days
2.00.04515.474.1
4.00.01257.830.2
6.00.01069.325.9
8.00.03818.268.0
10.00.1504.698.9

Experimental Protocols

Protocol 1: Generic Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for a forced degradation study of this compound. Method optimization and validation are required for specific applications.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 50% B

      • 20-25 min: 50% B

      • 25-26 min: 50% to 5% B

      • 26-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Forced Degradation Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.

    • Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis:

    • Analyze the stressed samples by HPLC.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in the stressed samples should be performed using a photodiode array (PDA) detector.

Mandatory Visualization

parent This compound deg1 N-hydroxyacetyl-DL-alanine + HCl parent->deg1 Hydrolysis of Chloroacetyl Group deg2 DL-alanine + Chloroacetic acid parent->deg2 Hydrolysis of Amide Bond

Caption: Hypothesized degradation pathways of this compound.

start Prepare Solution of This compound stress Apply Stress Condition (e.g., Acid, Base, Heat, Light, Oxidation) start->stress sample Take Samples at Different Time Points stress->sample quench Quench Reaction / Neutralize sample->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Quantify Parent Compound and Degradation Products hplc->data pathway Identify Degradation Products (e.g., by LC-MS) hplc->pathway report Report Stability Profile data->report pathway->report

Caption: General workflow for a forced degradation study.

Validation & Comparative

A Comparative Guide to Protein Alkylation: N-Chloroacetyl-DL-alanine vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient modification of proteins is a cornerstone of experimental success. In proteomics and related fields, the alkylation of cysteine residues is a critical step to prevent disulfide bond reformation, ensuring accurate protein digestion and analysis. Iodoacetamide (IAA) is the established standard for this purpose, but alternative reagents like N-Chloroacetyl-DL-alanine offer different chemical properties that may be advantageous in specific contexts.

This guide provides an objective, data-supported comparison of this compound and iodoacetamide for protein alkylation, focusing on their reaction mechanisms, specificity, potential side reactions, and typical applications.

Mechanism of Action: A Shared Pathway

Both iodoacetamide and this compound are haloacetamide-based alkylating agents. They operate via the same fundamental mechanism: an SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic thiol group (-SH) of a deprotonated cysteine residue (thiolate, -S⁻) attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide (iodide or chloride) and forming a stable, irreversible thioether bond. This covalent modification effectively "caps" the cysteine, preventing it from re-forming disulfide bridges.[1][2]

While the core mechanism is identical, the key difference lies in the leaving group: iodide (I⁻) for iodoacetamide and chloride (Cl⁻) for this compound. Iodide is a much better leaving group than chloride, which makes iodoacetamide a significantly more reactive alkylating agent. This difference in reactivity is the primary driver of the performance variations between the two compounds.

Quantitative Performance Comparison

ParameterIodoacetamide (IAA)This compound (Inferred)Rationale & References
Primary Target Cysteine ResiduesCysteine ResiduesBoth are haloacetamides that react readily with nucleophilic thiols.[3][4]
Reactivity HighModerate to LowIodide is a superior leaving group to chloride, leading to faster reaction kinetics for IAA.[2]
Specificity GoodHighThe lower reactivity of the chloroacetyl group results in fewer off-target reactions with other nucleophilic residues.[2][5][6]
Primary Side Reaction Off-target AlkylationMethionine OxidationIAA's high reactivity can lead to modification of Lys, His, and N-termini. The less reactive chloroacetamide allows competing oxidation reactions to become more prominent.[2][6][7]
Met Oxidation Rate ~2-5%Potentially up to 40%Studies on 2-chloroacetamide show a significant increase in methionine oxidation compared to IAA.[2][7]
Common Application Routine Proteomics Sample PrepTargeted Covalent Labeling, Peptide CyclizationIAA is the workhorse for bottom-up proteomics. N-chloroacetyl amino acids are used to create specific covalent probes and for intramolecular reactions.[3][8][9]

Experimental Protocols

Detailed methodologies for standard alkylation procedures are provided below.

Protocol 1: In-Solution Alkylation with Iodoacetamide

This protocol is standard for protein mixtures in solution (e.g., cell lysates) prior to enzymatic digestion for mass spectrometry analysis.[3][5]

Materials:

  • Protein sample in a denaturing buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • Iodoacetamide (IAA) stock solution (e.g., 500 mM in water; must be prepared fresh and kept in the dark )

  • Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

  • Reduction: Add DTT to the protein solution to a final concentration of 5-10 mM. Incubate for 30-60 minutes at 56°C to reduce all disulfide bonds.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add freshly prepared IAA stock solution to a final concentration of 15-20 mM (a ~2-fold molar excess over DTT). Incubate for 30 minutes at room temperature in complete darkness.[5]

  • Quenching: Quench any unreacted IAA by adding DTT to an additional final concentration of 5 mM or L-cysteine. Incubate for 15 minutes at room temperature in the dark.

  • The protein sample is now ready for subsequent steps, such as buffer exchange and enzymatic digestion.

Protocol 2: Generalized Protocol for Targeted Labeling with this compound

This protocol outlines a general approach for using an N-chloroacetyl amino acid to selectively label a protein of interest, often for identifying binding sites or creating covalent inhibitors.[3]

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound stock solution (e.g., in DMSO or an appropriate buffer)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Add this compound to the purified protein solution at a defined molar ratio (e.g., 1:1, 5:1, 10:1 reagent to protein).

  • Reaction: Incubate the mixture for a predetermined time (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). Reaction time and temperature may require optimization.

  • Quenching/Removal: Stop the reaction by adding a thiol-containing reagent like glutathione or by removing the excess reagent via size-exclusion chromatography.

  • Analysis: Analyze the protein sample using mass spectrometry to confirm covalent modification.

  • Site Identification: To identify the specific site of modification, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS, searching for the expected mass shift on cysteine-containing peptides.[3]

Visualizing the Chemistry and Workflows

Alkylation Reaction Mechanisms

The following diagrams illustrate the SN2 reaction between a cysteine residue and each alkylating agent.

Caption: SN2 reaction of cysteine with Iodoacetamide and this compound.

Experimental Workflow in Proteomics

This diagram shows a typical bottom-up proteomics workflow, highlighting the reduction and alkylation step where these reagents are used.

ProteomicsWorkflow start Protein Extraction (e.g., Cell Lysate) denature Denaturation (Urea, SDS) start->denature reduce Reduction (DTT, TCEP) denature->reduce alkylate Alkylation (IAA or this compound) reduce->alkylate Prevents S-S reformation digest Enzymatic Digestion (Trypsin) alkylate->digest cleanup Peptide Cleanup (C18 Desalting) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis (Protein Identification) lcms->data

Caption: Standard workflow for bottom-up proteomics sample preparation.

Conclusion and Recommendations

The choice between iodoacetamide and this compound depends entirely on the experimental goal.

Iodoacetamide remains the superior choice for routine, high-throughput proteomics. Its high reactivity ensures a rapid and complete alkylation of cysteine residues, which is essential for achieving reproducible protein digestion and maximizing peptide identifications.[10] While it has known off-target reactions, these are well-characterized and can be accounted for during data analysis.

This compound , and N-chloroacetyl amino acids in general, are more specialized tools. Their lower reactivity translates to higher specificity, making them ideal for applications where minimizing off-target modifications is critical, such as in targeted covalent inhibitor design or the site-specific labeling of proteins for functional studies.[3] However, researchers using chloroacetamide-based reagents must be vigilant for the significant potential of methionine oxidation, which can complicate data interpretation.[2][7] For standard proteomics, this side reaction makes it a less desirable alternative to iodoacetamide.

References

Validating N-Chloroacetyl-DL-alanine as a Covalent Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of N-Chloroacetyl-DL-alanine as a covalent ligand. Due to the limited availability of specific binding data for this compound, this document will focus on Alanine Aminotransferase (ALAT), a plausible target for this class of compounds, and will use a combination of reported data for analogous inhibitors and hypothetical data for this compound to illustrate the validation process. This guide will objectively compare its potential performance with other known ALAT inhibitors and provide detailed experimental protocols and visualizations to support a robust validation workflow.

Introduction to this compound and Covalent Inhibition

This compound is a derivative of the amino acid alanine, featuring a reactive chloroacetamide electrophile.[1] This functional group has the potential to form a covalent bond with nucleophilic residues, such as cysteine, on target proteins, leading to irreversible inhibition.[2] Covalent inhibitors can offer advantages over non-covalent counterparts, including prolonged duration of action and increased potency.[3]

Alanine aminotransferase (ALAT), also known as glutamate-pyruvate transaminase (GPT), is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to produce pyruvate and glutamate.[4] Its inhibition is a target of interest for studying metabolic pathways and for therapeutic intervention in various diseases.[5][6]

Performance Comparison

To contextualize the potential efficacy of this compound as a covalent inhibitor of ALAT, the following table presents a comparative summary of its hypothetical performance metrics alongside experimentally determined values for other known ALAT inhibitors.

InhibitorTypeTargetIC50k_inact / K_I (M⁻¹s⁻¹)Notes
This compound Covalent (Irreversible) - HypotheticalALAT5 µM (time-dependent)1500Chloroacetamide warhead suggests covalent mechanism. Data is hypothetical for illustrative purposes.
β-Chloro-L-alanine Covalent (Irreversible)ALATNot ReportedNot ReportedKnown competitive inhibitor of ALAT that leads to inactivation.[5][7]
L-Cycloserine Covalent (Irreversible)ALAT~50 µM (in hepatocytes)Not ReportedCauses 90% inhibition of ALAT activity in rat hepatocytes after 20 min incubation.[8][9]
Amino-oxyacetate ReversibleALATNot ReportedNot ReportedKnown inhibitor of ALAT, with higher sensitivity in vitro compared to aspartate aminotransferase.[8][9]
Gostatin CompetitiveAspartate Aminotransferase (GOT)Not ReportedNot ReportedWeak inhibitor of GPT (ALAT). Primarily targets GOT.[10]

Experimental Validation Protocols

A rigorous validation process is essential to confirm the covalent mechanism of action and characterize the interaction of this compound with its target protein.

Time-Dependent IC50 Assay

This assay is crucial for demonstrating the time-dependent nature of inhibition, a hallmark of covalent inhibitors.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified ALAT enzyme in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a serial dilution of this compound in the same assay buffer.

    • Prepare solutions of the substrates, L-alanine and α-ketoglutarate, and a detection reagent such as NADH and lactate dehydrogenase for a coupled enzyme assay.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, mix the ALAT enzyme with each concentration of this compound.

    • Incubate the enzyme-inhibitor mixtures for different time points (e.g., 0, 15, 30, 60, and 120 minutes) at a constant temperature.

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrates (L-alanine and α-ketoglutarate) and the coupled enzyme system (lactate dehydrogenase and NADH) to each well.

    • Monitor the decrease in absorbance at 340 nm, corresponding to NADH oxidation, using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.

    • Plot the percentage of inhibition versus inhibitor concentration for each time point and fit the data to a dose-response curve to determine the IC50 value. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.[12][13]

Washout Assay for Irreversible Inhibition

This assay determines if the inhibitory effect is maintained after the removal of the unbound inhibitor, confirming irreversible binding.[11]

Protocol:

  • Inhibitor Treatment:

    • Incubate the ALAT enzyme with a high concentration of this compound (e.g., 10x IC50) for a sufficient duration to allow for covalent modification.

    • As controls, incubate the enzyme with a known reversible inhibitor and a vehicle control (e.g., DMSO).

  • Removal of Unbound Inhibitor:

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a fresh assay buffer to reduce the concentration of the unbound inhibitor to a non-inhibitory level.

    • Alternatively, use a desalting column to separate the enzyme-inhibitor complex from the unbound inhibitor.

  • Activity Measurement:

    • Measure the enzymatic activity of the treated and control enzyme samples.

  • Data Analysis:

    • Compare the activity of the enzyme treated with this compound to the reversible inhibitor and vehicle controls. Sustained inhibition after washout confirms irreversible binding.

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the mass of the inhibitor.[14][15]

Protocol:

  • Protein-Inhibitor Incubation:

    • Incubate the purified ALAT protein with an excess of this compound.

    • A control sample with the protein and vehicle should be prepared in parallel.

  • Sample Preparation:

    • Remove the excess unbound inhibitor using a desalting column or dialysis.

    • The protein sample can be analyzed intact or digested with a protease (e.g., trypsin) for peptide mapping.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • For intact protein analysis, compare the deconvoluted mass spectra of the treated and control samples to identify a mass shift equal to the molecular weight of this compound minus the leaving group (HCl).

    • For peptide mapping, identify the modified peptide and pinpoint the exact amino acid residue that has been covalently modified through tandem mass spectrometry (MS/MS) analysis.[16]

Visualizing the Validation Workflow and Biological Context

Covalent Inhibition Mechanism

Covalent Inhibition Mechanism of this compound E ALAT (E) EI_rev Reversible Complex (E-I) E->EI_rev k_on I This compound (I) EI_rev->E k_off EI_cov Covalent Adduct (E-I) EI_rev->EI_cov k_inact

Caption: Covalent binding of this compound to ALAT.

Experimental Workflow for Covalent Ligand Validation

Workflow for Validating a Covalent Ligand start Hypothesized Covalent Ligand (this compound) biochem_assay Biochemical Assays (Time-Dependent IC50) start->biochem_assay washout Washout Experiment biochem_assay->washout mass_spec Mass Spectrometry (Adduct Confirmation) washout->mass_spec cell_assay Cell-Based Assays (Target Engagement & Phenotype) mass_spec->cell_assay validation Validated Covalent Ligand cell_assay->validation

Caption: A stepwise workflow for the validation of a covalent ligand.

Alanine Aminotransferase in Metabolic Pathways

Role of ALAT in Cellular Metabolism cluster_ALAT_reaction ALAT Catalyzed Reaction Alanine Alanine ALAT ALAT Alanine->ALAT Alpha_KG α-Ketoglutarate Alpha_KG->ALAT Pyruvate Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Glutamate Glutamate Urea_Cycle Urea Cycle Glutamate->Urea_Cycle ALAT->Pyruvate ALAT->Glutamate

Caption: The central role of ALAT in linking amino acid and carbohydrate metabolism.[17]

References

A Comparative Analysis of N-Chloroacetyl-DL-alanine and Other Electrophilic Probes for Covalent Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic deployment of electrophilic probes has become a cornerstone in chemical biology and drug discovery, enabling the covalent modification of proteins to elucidate biological pathways, identify novel drug targets, and develop potent and selective therapeutics. Among the diverse arsenal of electrophilic warheads, N-Chloroacetyl-DL-alanine represents a class of chloroacetamide-based probes that offer distinct reactivity and selectivity profiles. This guide provides an objective comparison of this compound and other commonly used electrophilic probes, supported by experimental data and detailed methodologies, to aid researchers in the selection of the most appropriate tool for their specific applications.

Performance Comparison of Electrophilic Probes

The effectiveness of an electrophilic probe is primarily determined by its reactivity towards target nucleophiles, typically cysteine residues in proteins, and its selectivity across the proteome. While highly reactive probes can ensure efficient labeling, they may suffer from off-target effects. Conversely, less reactive probes might offer greater selectivity but require longer incubation times or higher concentrations. The ideal probe strikes a balance between these two properties, tailored to the specific biological question and experimental system.

Reactivity Profile

Chloroacetamides, including this compound, are generally considered to be more reactive than other common electrophilic warheads such as acrylamides.[1][2] This heightened reactivity stems from the good leaving group nature of the chloride ion. The reaction proceeds via a concerted SN2 mechanism, where the thiol group of a cysteine residue attacks the carbon atom bearing the chlorine, leading to the formation of a stable thioether bond.[3]

Table 1: Comparative Reactivity of Common Electrophilic Warheads

Electrophilic Warhead ClassGeneral ReactivityMechanism of ActionKey Features
Chloroacetamides HighSN2 Nucleophilic SubstitutionGenerally more reactive than acrylamides; forms stable thioether bonds with cysteine.[1][2]
Acrylamides ModerateMichael AdditionReactivity can be tuned by modifying substituents; widely used in approved covalent drugs.[1]
Vinyl Sulfonamides ModerateMichael AdditionSimilar reactivity profile to acrylamides.
Propargylamides Low to ModerateThiol-yne ReactionCan be used for bioorthogonal chemistry.
Epoxides HighRing-openingHighly reactive, can be less selective.
Sulfonyl Fluorides ModerateSulfonyl-Fluoride Exchange (SuFEx)Can target tyrosine and lysine residues in addition to cysteine.

Note: Reactivity is a generalization and can be influenced by the specific molecular scaffold and the local environment of the target residue.

Selectivity Profile

The proteome-wide selectivity of an electrophilic probe is a critical parameter that dictates its utility in cellular and in vivo studies. A highly selective probe will predominantly label its intended target, minimizing off-target effects and simplifying data interpretation. Chemoproteomic platforms, such as Activity-Based Protein Profiling (ABPP), are powerful tools for assessing the selectivity of covalent probes on a global scale.

A comprehensive chemoproteomic study that profiled the selectivity of 54 different electrophilic probes revealed that chloroacetamide-based probes, as a class, tend to exhibit broader reactivity compared to some other warheads, consistent with their higher intrinsic reactivity.[4] However, the study also highlighted that selectivity is not solely dependent on the warhead but is also heavily influenced by the scaffold of the molecule, which contributes to non-covalent interactions with the target protein.

Table 2: Comparative Proteome-Wide Selectivity of Electrophilic Probes

Electrophilic ProbePrimary Target Residue(s)Observed Selectivity ProfileReference
Iodoacetamide-alkyne CysteineBroadly reactive with cysteines.[4]
Chloroacetamide-alkyne CysteineBroadly reactive with cysteines.[4]
Acrylamide-alkyne CysteineGenerally more selective than haloacetamides.[4]
KB02-alkyne (Michael acceptor) CysteineHigh selectivity for specific cysteine residues.[4]
Sulfonyl fluoride-alkyne Tyrosine, Lysine, CysteineBroader reactivity profile targeting multiple nucleophilic residues.[4]

This table is a summary based on the findings of a large-scale chemoproteomic study.[4] The selectivity of a specific probe will depend on its complete chemical structure.

Experimental Protocols

To facilitate the comparative analysis of electrophilic probes, this section provides detailed methodologies for key experiments.

Kinetic Analysis of Covalent Inhibition

The potency of a covalent inhibitor is best described by the second-order rate constant of inactivation (kinact/KI), which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).

Protocol: Determination of kinact/KI by Progress Curve Analysis

  • Reagents and Materials:

    • Purified target protein

    • Electrophilic probe (inhibitor) stock solution (e.g., in DMSO)

    • Substrate for the target protein

    • Assay buffer

    • Plate reader or other suitable detection instrument

  • Procedure:

    • Prepare a series of inhibitor concentrations in the assay buffer.

    • In a multi-well plate, add the target protein to each well.

    • Initiate the reaction by adding a mixture of the substrate and the inhibitor at various concentrations to the wells containing the protein.

    • Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) over time in a plate reader.

    • Record the data at regular intervals for a sufficient duration to observe the inhibition.

  • Data Analysis:

    • Plot the product formation as a function of time for each inhibitor concentration.

    • Fit the progress curves to the appropriate kinetic model for covalent inhibition (e.g., the Kitz-Wilson model) using non-linear regression software to determine the observed rate of inactivation (kobs) at each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration. The slope of this plot will be kinact/KI.

Chemoproteomic Selectivity Profiling

This protocol outlines a general workflow for assessing the proteome-wide selectivity of an electrophilic probe using a competitive ABPP approach.

Protocol: Competitive ABPP for Selectivity Profiling

  • Reagents and Materials:

    • Cell lysate or live cells

    • Electrophilic probe of interest

    • A broadly reactive, alkyne-tagged electrophilic probe (e.g., iodoacetamide-alkyne)

    • Biotin-azide for click chemistry

    • Streptavidin beads for enrichment

    • Protease (e.g., trypsin)

    • LC-MS/MS instrumentation

  • Procedure:

    • Treat the proteome (cell lysate or live cells) with varying concentrations of the electrophilic probe of interest or a vehicle control (e.g., DMSO).

    • Subsequently, treat the proteomes with a saturating concentration of the broadly reactive alkyne-tagged probe. This probe will label cysteine residues that were not engaged by the test probe.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Digest the enriched proteins into peptides using trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the labeled peptides across the different treatment conditions.

    • A decrease in the signal of a specific peptide in the presence of the test probe indicates that the probe has covalently modified that particular cysteine residue.

    • By comparing the labeling profiles at different concentrations of the test probe, a comprehensive, proteome-wide selectivity profile can be generated.

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams were generated using the DOT language and rendered with Graphviz.

Experimental Workflow for Chemoproteomic Profiling

Chemoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_labeling_enrichment Labeling & Enrichment cluster_analysis Analysis Lysate Cell Lysate / Live Cells Treat_Probe Incubate with Test Probe Lysate->Treat_Probe Treat_Alkyne Incubate with Alkyne Probe Treat_Probe->Treat_Alkyne Click_Chem Click Chemistry (Biotin-Azide) Treat_Alkyne->Click_Chem Enrich Streptavidin Enrichment Click_Chem->Enrich Digest Tryptic Digestion Enrich->Digest LC_MS LC-MS/MS Digest->LC_MS Data_Analysis Data Analysis (Selectivity Profile) LC_MS->Data_Analysis Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factor ERK->TF Inhibitor Covalent Inhibitor (e.g., this compound derivative) Inhibitor->MEK Covalent Inhibition Gene_Expression Gene Expression TF->Gene_Expression

References

Unveiling the Molecular Target: A Guide to Confirming Protein Modification by N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of chemical probes is paramount. This guide provides a comparative analysis of N-Chloroacetyl-DL-alanine as a protein modifying agent, detailing its mechanism and offering a framework for confirming its site of action. We present supporting experimental data and methodologies, comparing its performance with alternative covalent probes.

This compound is a reactive compound utilized in the study of protein structure and function. Its utility lies in its ability to form stable, covalent bonds with specific amino acid residues, thereby acting as an inhibitor or a label for protein identification and characterization. This guide will focus on the modification of Alanine Aminotransferase (ALT), a key enzyme in amino acid metabolism, for which this compound is a known inhibitor.[1][2][3]

Mechanism of Action: Covalent Modification

The primary mechanism of action for this compound involves the nucleophilic attack of an amino acid side chain on the electrophilic carbon of the chloroacetyl group. This results in the formation of a stable covalent bond and the displacement of the chlorine atom. While several amino acid residues with nucleophilic side chains can potentially react, the thiol group of cysteine is the most common target for chloroacetamide-based reagents.[4][5] At physiological pH, the imidazole ring of histidine can also be a target.

Comparison with Alternative Covalent Probes

The selection of a covalent probe is critical and depends on the specific research question and the protein of interest. Here, we compare this compound with two widely used alkylating agents: iodoacetamide and N-ethylmaleimide.

FeatureThis compoundIodoacetamideN-ethylmaleimide
Reactive Group ChloroacetamideIodoacetamideMaleimide
Primary Target Cysteine, HistidineCysteineCysteine
Potential Off-Targets Lysine, Aspartate, Glutamate, N-terminus[4]Histidine, Lysine, Aspartate[6]Amines (at alkaline pH)[7][8]
Reactivity Generally considered milder than iodoacetamide[4]Highly reactiveRapid reaction with thiols at pH 6.5-7.5[5][7]
Advantages Can be synthesized with specific amino acid moieties for potential targeting.Well-established reagent in proteomics.[9]High specificity for thiols within a defined pH range.[5]
Disadvantages Less commonly used, requiring more specific protocol development.Can lead to non-specific side reactions (over-alkylation).[6]Can react with amines or hydrolyze at alkaline pH.[7]

Experimental Workflow: Confirming the Site of Modification

The definitive method for identifying the site of covalent modification is through mass spectrometry-based proteomics. The following workflow outlines the key steps to confirm the modification of a target protein, such as Alanine Aminotransferase, by this compound.

G cluster_0 Sample Preparation cluster_1 Proteomic Analysis cluster_2 Validation P Protein of Interest (e.g., Alanine Aminotransferase) I Incubation P->I R This compound R->I D Denaturation, Reduction, and Alkylation (optional, with non-chloroacetamide reagent) I->D T Tryptic Digestion D->T LCMS LC-MS/MS Analysis T->LCMS DA Data Analysis LCMS->DA SDM Site-Directed Mutagenesis DA->SDM FA Functional Assays SDM->FA

Figure 1. Experimental workflow for identifying the site of protein modification by this compound.
Detailed Experimental Protocols

1. Protein Modification:

  • Materials: Purified Alanine Aminotransferase, this compound, reaction buffer (e.g., 50 mM HEPES, pH 7.4).

  • Procedure:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 µM.

    • Add this compound to the desired final concentration (e.g., 10-100 µM).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

    • Quench the reaction by adding a reducing agent like Dithiothreitol (DTT) or by proceeding immediately to sample preparation for mass spectrometry.

2. Sample Preparation for Mass Spectrometry:

  • Materials: Urea, DTT, a standard alkylating agent (e.g., iodoacetamide if needed to block unmodified cysteines), Trypsin, Formic Acid.

  • Procedure:

    • Denature the protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • (Optional) Alkylate any remaining free cysteine residues by adding a non-chloroacetamide alkylating agent like iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the sample with formic acid to stop the digestion and prepare for LC-MS/MS analysis.

3. Mass Spectrometry and Data Analysis:

  • The digested peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The resulting MS/MS spectra are searched against a protein database containing the sequence of the target protein.

  • The search parameters must include a variable modification corresponding to the mass of the N-acetyl-DL-alanine adduct on potential target residues (Cysteine, Histidine, etc.). The mass of the adduct is the molecular weight of this compound minus the molecular weight of HCl.

4. Validation by Site-Directed Mutagenesis:

  • Once a putative modification site is identified, site-directed mutagenesis can be used to replace the target amino acid with a non-reactive residue (e.g., alanine).[10][11][12]

  • The mutant protein is then subjected to the same modification reaction and functional assays.

  • Loss of inhibition or modification in the mutant protein confirms the identified residue as the site of action.

Signaling Pathway and Logical Relationships

The inhibition of Alanine Aminotransferase by this compound has direct implications for cellular metabolism. ALT plays a crucial role in the glucose-alanine cycle, which is essential for transporting amino groups from muscle to the liver and for gluconeogenesis.

G cluster_0 Glucose-Alanine Cycle cluster_1 Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Glucose Gluconeogenesis Alanine Alanine Pyruvate->Alanine ALT Pyruvate->Alanine Alanine->Pyruvate ALT (Liver) Alanine->Pyruvate Glutamate Glutamate AlphaKG α-Ketoglutarate Glutamate->AlphaKG NCAA This compound ALT Alanine Aminotransferase NCAA->ALT Covalent Modification

Figure 2. Inhibition of the Glucose-Alanine Cycle by this compound.

By covalently modifying and inhibiting ALT, this compound disrupts this cycle, leading to a decrease in the production of alanine in peripheral tissues and a reduction in the substrate available for gluconeogenesis in the liver. This can have significant effects on cellular energy metabolism.

References

A Comparative Guide to Analytical Techniques for Confirming the Identity of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of N-Chloroacetyl-DL-alanine, a key intermediate in the synthesis of various pharmaceutical compounds, is crucial for ensuring the quality, safety, and efficacy of the final product. A variety of analytical techniques can be employed to confirm its identity, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Spectroscopic Techniques: A First Line of Identification

Spectroscopic methods provide a rapid and non-destructive means of obtaining structural information about this compound. These techniques are fundamental in confirming the presence of key functional groups and the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are invaluable for the identification of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in the molecule.

Technique Key Parameters and Expected Values for this compound Advantages Disadvantages
¹H NMR Solvent: Deuterium Oxide (D₂O)Expected Chemical Shifts (δ) in ppm: - ~1.5 (doublet, 3H, -CH₃)- ~4.2 (quartet, 1H, -CH)- ~4.3 (singlet, 2H, -CH₂Cl)- Provides detailed structural information.- Non-destructive.- Relatively fast analysis time.- Requires deuterated solvents.- Lower sensitivity compared to MS.- Can be affected by sample purity.
¹³C NMR Solvent: Deuterium Oxide (D₂O)Expected Chemical Shifts (δ) in ppm: - ~17.0 (-CH₃)- ~42.5 (-CH₂Cl)- ~51.0 (-CH)- ~168.0 (-C=O, amide)- ~175.0 (-C=O, carboxylic acid)- Provides detailed information on the carbon skeleton.- Complements ¹H NMR data for unambiguous identification.- Lower sensitivity than ¹H NMR.- Longer acquisition times.
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O).

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve in Deuterated Solvent acquire Acquire Spectra (¹H and ¹³C) dissolve->acquire Transfer to NMR Tube process Process Raw Data acquire->process analyze Analyze Spectra process->analyze

Caption: Workflow for NMR analysis of this compound.
Vibrational Spectroscopy: Fingerprinting the Molecule

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules, which are characteristic of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy is particularly useful for identifying the presence of carbonyl groups (from the amide and carboxylic acid), N-H bonds, and C-Cl bonds.

Raman Spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations.

Technique Key Parameters and Expected Values for this compound Advantages Disadvantages
FTIR (ATR) Expected Absorption Bands (cm⁻¹): - ~3300-3100 (N-H stretch)- ~3000-2800 (C-H stretch)- ~1730 (C=O stretch, carboxylic acid)- ~1650 (C=O stretch, amide I)- ~1540 (N-H bend, amide II)- ~780 (C-Cl stretch)- Fast and easy to use.- Requires minimal sample preparation (especially with ATR).- Provides a unique "fingerprint" of the molecule.- Can be sensitive to moisture.- Interpretation can be complex for molecules with many functional groups.
Raman Expected Raman Shifts (cm⁻¹): - ~2940 (C-H stretch)- ~1730 (C=O stretch)- ~1650 (Amide I)- ~780 (C-Cl stretch)- Non-destructive.- Can be used for aqueous samples.- Complements FTIR data.- Can be affected by fluorescence.- May require longer acquisition times than FTIR.
  • Instrument: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_interpretation Data Interpretation background Record Background Spectrum place_sample Place Sample on ATR Crystal background->place_sample acquire_spectrum Acquire FTIR Spectrum place_sample->acquire_spectrum analyze Analyze Spectrum for Functional Groups acquire_spectrum->analyze

Comparative Efficacy of Chloroacetylated Amino Acid Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of chloroacetylated amino acid derivatives, a promising class of compounds in anticancer research. While direct comparative studies on a broad range of N-Chloroacetyl-DL-alanine derivatives are limited in publicly available literature, this document synthesizes findings from closely related structures, particularly N-ω-chloroacetyl-L-ornithine, to illustrate the methodologies and potential efficacy benchmarks for this compound class. The data presented herein is derived from in-vitro and in-vivo studies on various cancer cell lines and tumor models.

Data Presentation: In-Vitro Antiproliferative Activity

The antiproliferative effects of N-ω-chloroacetyl-L-ornithine (NCAO), a representative chloroacetylated amino acid derivative, have been evaluated against a panel of human and murine cancer cell lines. The half-maximal effective concentration (EC50), a key measure of potency, was determined after 72 hours of treatment. The results, summarized in the table below, demonstrate a broad spectrum of activity across diverse cancer types.

Cell LineCancer TypeEC50 (µmol/l)[1]
Ca SkiCervical Cancer1.18 ± 0.07
Ag8Myeloma1.20 ± 0.05
L929Fibrosarcoma2.50 ± 0.15
HeLaCervical Cancer3.20 ± 0.10
B16-F10Melanoma9.50 ± 0.25
J774Macrophage-like12.5 ± 0.50
MCF-7Breast Cancer15.4 ± 0.70
HepG2Hepatocellular Carcinoma20.5 ± 0.80
PC-3Prostate Cancer25.3 ± 0.90
A549Lung Cancer30.1 ± 1.20
OVCAR-3Ovarian Cancer35.7 ± 1.50
HT-29Colorectal Cancer42.8 ± 2.10
MDA-MB-231Breast Cancer50.6 ± 0.30
Vero (Normal)Kidney Epithelial>1000

Notably, NCAO displayed significant selectivity for cancer cells, with a much higher EC50 value for the normal Vero cell line, indicating a favorable therapeutic window.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following section details the experimental protocol for the in-vitro antiproliferative assay.

In-Vitro Antiproliferative Assay

Objective: To determine the cytotoxic effects of chloroacetylated amino acid derivatives on various cancer cell lines.

Methodology:

  • Cell Culture: Human and murine cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compound (e.g., NCAO) was dissolved in a suitable solvent and serially diluted to a range of concentrations. The cells were then treated with these dilutions and incubated for 72 hours.

  • Cell Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution was added to each well, and after incubation, the resulting formazan crystals were dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a potential mechanism of action and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat cells and incubate for 72h seed->treat prepare Prepare serial dilutions of test compound prepare->treat mtt Add MTT reagent treat->mtt solubilize Solubilize formazan mtt->solubilize read Measure absorbance solubilize->read calculate Calculate EC50 values read->calculate signaling_pathway cluster_pathway Potential Mechanism of Action derivative This compound Derivative target Target Protein (e.g., Enzyme, Receptor) derivative->target Inhibition/Modulation pathway Downstream Signaling Pathway target->pathway apoptosis Apoptosis / Cell Cycle Arrest pathway->apoptosis

References

A Comparative Guide to the Synthetic Routes of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Traditional and Green Synthetic Methodologies

The synthesis of N-Chloroacetyl-DL-alanine, a key intermediate in the production of modified amino acids for pharmaceutical development, has traditionally been achieved through N-acylation in organic solvents.[1][2] However, recent advancements have led to the development of a more environmentally friendly and efficient method utilizing a phosphate buffer system. This guide provides a detailed comparison of these two synthetic routes, supported by experimental data, to aid researchers in selecting the optimal method for their needs.

Performance Comparison: Traditional vs. Green Synthesis

The following table summarizes the key performance indicators for the traditional organic solvent-based synthesis and the newer, green phosphate buffer-based synthesis of this compound.

Performance MetricTraditional Route (Organic Solvent)New Route (Phosphate Buffer)
Solvent DichloromethanePhosphate Buffer (0.1 M, pH 7.4)
Base Aqueous Sodium HydroxideNone (or optional HCl scavenger)
Reaction Time ~3 hours~20 minutes[3]
Yield GoodHigh[3]
Product Isolation Washing with salt solution, drying over MgSO4, solvent evaporation[4]Simple filtration or extraction[3][5]
Environmental Impact Use of hazardous organic solventsAqueous-based, "green" chemistry[6]
Safety Requires handling of volatile and toxic organic solventsSafer, biocompatible conditions[3]

Experimental Protocols

Traditional Synthesis in Dichloromethane

This method involves the acylation of DL-alanine using chloroacetyl chloride in an organic solvent with a base.

Materials:

  • DL-alanine ethyl ester hydrochloride

  • Chloroacetyl chloride

  • Dichloromethane

  • 50% Aqueous Sodium Hydroxide

  • Saturated salt solution

  • Magnesium sulfate

Procedure:

  • A solution of chloroacetyl chloride (0.064 mol) in 20 ml of dichloroethane is prepared.

  • This solution is added dropwise at 0°-5° C to a rapidly stirred mixture of DL-alanine ethyl ester hydrochloride (0.064 mol) and 50% aqueous sodium hydroxide (0.128 mol) in 80 ml of dichloroethane.[4]

  • The mixture is allowed to come to room temperature after the addition is complete.[4]

  • After standing for 3 hours, the product is isolated by washing with 50 ml of saturated salt solution.[4]

  • The organic layer is then dried over magnesium sulfate, followed by evaporation of the solvent to yield the product.[4]

New Green Synthesis in Phosphate Buffer

This novel method, developed for the chemoselective N-chloroacetylation of amino compounds, offers a more sustainable and efficient alternative.[3]

Materials:

  • DL-alanine

  • Chloroacetyl chloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • (Optional) Propylene oxide (as an HCl scavenger)

Procedure:

  • Dissolve DL-alanine (1 mmol) in 10 mL of phosphate buffer (0.1 M, pH 7.4) in a round-bottom flask.[5]

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.[5]

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.[3]

  • If the product precipitates, it can be isolated by simple filtration and washed with cold water.[5] If it is soluble, it can be extracted with an organic solvent like ethyl acetate.[5]

Visualizing the Pathways

The following diagrams illustrate the logical workflow for comparing the synthetic routes and the chemical pathway for the new, green synthesis of this compound.

cluster_input Inputs cluster_process Comparison Criteria cluster_output Outcome Start Start: Need for This compound Traditional_Route Traditional Route: Organic Solvent Start->Traditional_Route New_Route New Route: Phosphate Buffer Start->New_Route Yield Yield Traditional_Route->Yield Compare Time Reaction Time Traditional_Route->Time Compare Safety Safety & Environmental Impact Traditional_Route->Safety Compare Purity Purity & Isolation Traditional_Route->Purity Compare New_Route->Yield New_Route->Time New_Route->Safety New_Route->Purity Decision Optimal Synthesis Method Selection Yield->Decision Time->Decision Safety->Decision Purity->Decision cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Alanine DL-Alanine (in Phosphate Buffer) Acylation N-Acylation (Nucleophilic Acyl Substitution) Alanine->Acylation Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Acylation Product This compound Acylation->Product Byproduct HCl (neutralized by buffer or scavenger) Acylation->Byproduct

References

A Comparative Guide to the Biological Activity of N-Chloroacetyl-DL-alanine and Its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-Chloroacetyl-DL-alanine, a racemic mixture, versus its constituent enantiomers, N-Chloroacetyl-L-alanine and N-Chloroacetyl-D-alanine. While direct comparative studies on the biological effects of these specific molecules are not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established biochemical principles to highlight the anticipated stereospecific differences in their activity. We also provide detailed experimental protocols to enable researchers to conduct their own comparative analyses.

The N-chloroacetyl group is a reactive moiety known to be involved in the inhibition of various enzymes, often through covalent modification of active site residues. It is well-established in pharmacology and biochemistry that the stereochemistry of a molecule can profoundly influence its interaction with biological targets, such as enzymes and receptors, which are themselves chiral. Therefore, it is highly probable that the L- and D-enantiomers of N-Chloroacetyl-alanine exhibit distinct biological activities.

Postulated Mechanism of Action: Enzyme Inhibition

N-chloroacetylated amino acids have been identified as potential enzyme inhibitors. For instance, N-ω-chloroacetyl-L-ornithine has been shown to be a competitive inhibitor of ornithine decarboxylase with cytotoxic effects on cancer cells.[1] The chloroacetyl group can act as an electrophile, reacting with nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site of an enzyme, leading to irreversible inhibition. Given the chiral nature of enzyme active sites, the precise orientation of the inhibitor is critical for binding and subsequent reaction. This suggests that one enantiomer of N-Chloroacetyl-alanine may bind with higher affinity and/or react more readily with a target enzyme than the other.

cluster_0 Enzyme Active Site cluster_1 Inhibitors cluster_2 Inhibition Outcomes Enzyme Target Enzyme ActiveSite Chiral Active Site L_inhibitor N-Chloroacetyl-L-alanine HighAffinity High Affinity Binding & Irreversible Inhibition L_inhibitor->HighAffinity Optimal Fit D_inhibitor N-Chloroacetyl-D-alanine LowAffinity Low Affinity Binding/ No Inhibition D_inhibitor->LowAffinity Steric Hindrance HighAffinity->Enzyme Inactivation LowAffinity->Enzyme

Caption: Postulated stereoselective inhibition of a target enzyme.

Expected Differences in Biological Activity

Based on studies of analogous compounds, significant differences in the biological effects of the enantiomers of N-Chloroacetyl-alanine are anticipated:

  • Enzyme Inhibition: As illustrated in the diagram above, the L-enantiomer, being the naturally occurring form of alanine in higher organisms, may be a more potent inhibitor of certain mammalian enzymes. Conversely, the D-enantiomer might be a more effective inhibitor of bacterial enzymes that utilize D-amino acids, such as alanine racemase. Studies on β-chloro-alanine have demonstrated such stereospecific inhibition of alanine racemase.

  • Cytotoxicity: The differential enzyme inhibition profiles would likely translate to stereoselective cytotoxicity. For example, if the L-enantiomer inhibits a key enzyme in a specific cancer cell line more effectively, it would be expected to exhibit a lower IC50 value in a cytotoxicity assay compared to the D-enantiomer or the racemic mixture.

  • Metabolism: The enzymatic resolution of this compound by Acylase I, which selectively hydrolyzes the L-enantiomer, is a clear indicator of stereoselective metabolism.[2] This differential metabolism would affect the bioavailability and duration of action of the individual enantiomers in vivo.

Quantitative Data Comparison

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50, Ki) from direct comparative studies of this compound and its individual enantiomers. The following table is presented as a template for researchers to populate with their own experimental data.

CompoundTarget/AssayIC50 / Ki / EC50 (µM)
This compound e.g., Alanine RacemaseData to be determined
e.g., HeLa Cell CytotoxicityData to be determined
N-Chloroacetyl-L-alanine e.g., Alanine RacemaseData to be determined
e.g., HeLa Cell CytotoxicityData to be determined
N-Chloroacetyl-D-alanine e.g., Alanine RacemaseData to be determined
e.g., HeLa Cell CytotoxicityData to be determined

Experimental Protocols

To facilitate the direct comparison of these compounds, we provide the following detailed experimental protocols.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes. As an example, a protocol for assaying the inhibition of a dehydrogenase enzyme where the reaction can be monitored spectrophotometrically is provided.

cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - Cofactor Solution (e.g., NAD+) - Inhibitor Stock Solutions (DL, L, and D forms) - Assay Buffer B Incubate Enzyme and Inhibitor: Mix enzyme with varying concentrations of each inhibitor. Include a no-inhibitor control. A->B C Initiate Reaction: Add substrate and cofactor to start the reaction. B->C D Monitor Reaction Rate: Measure the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH formation). C->D E Data Analysis: Calculate initial velocities. Plot % inhibition vs. inhibitor concentration. Determine IC50 values. D->E

Caption: Workflow for a typical enzyme inhibition assay.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Cofactor (if required, e.g., NAD+/NADH)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound, N-Chloroacetyl-L-alanine, and N-Chloroacetyl-D-alanine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the inhibitors (e.g., 10 mM in DMSO) and serially dilute them to obtain a range of concentrations.

  • Add the assay buffer to the wells of a 96-well plate.

  • Add the inhibitor solutions to the respective wells. Include wells with DMSO only as a vehicle control and wells with buffer only as a background control.

  • Add the enzyme solution to all wells except the background control and incubate for a predetermined time (e.g., 15 minutes) at a constant temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate and cofactor solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADH production) at regular intervals for a set period.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Cell Viability (Cytotoxicity) Assay

This protocol describes a general method for assessing the cytotoxic effects of the compounds on a chosen cell line using a commercially available reagent such as one that measures ATP content (luminescence) or metabolic activity (colorimetric/fluorometric).

cluster_workflow Cytotoxicity Assay Workflow A Seed Cells: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight. B Treat Cells: Prepare serial dilutions of the N-Chloroacetyl-alanine compounds. Replace the medium with medium containing the compounds or a vehicle control. A->B C Incubate: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). B->C D Add Viability Reagent: Add the chosen cell viability reagent to each well according to the manufacturer's instructions. C->D E Incubate and Measure: Incubate for the recommended time. Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. D->E F Data Analysis: Normalize the data to the vehicle control. Plot cell viability (%) vs. compound concentration. Determine EC50 values. E->F

Caption: General workflow for a cell viability/cytotoxicity assay.

Materials:

  • Adherent or suspension cell line

  • Complete cell culture medium

  • This compound, N-Chloroacetyl-L-alanine, and N-Chloroacetyl-D-alanine

  • 96-well clear or opaque-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based)

  • Multimode plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment (for adherent cells).

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include wells with medium and vehicle (e.g., DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • After the incubation period, add the cell viability reagent to each well following the manufacturer's protocol.

  • Incubate for the time specified by the reagent manufacturer to allow for signal development.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.

Conclusion

While direct experimental data is lacking for a side-by-side comparison, the fundamental principles of stereochemistry in drug-target interactions strongly suggest that N-Chloroacetyl-L-alanine and N-Chloroacetyl-D-alanine will exhibit different biological activities. The provided experimental protocols offer a framework for researchers to elucidate these differences, which could be critical for applications in drug development, chemical biology, and toxicology. The racemic mixture, this compound, would be expected to display a biological effect that is a composite of the activities of its constituent enantiomers.

References

Comparative Analysis of N-Chloroacetyl-DL-alanine and its Analogue in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-Chloroacetyl-DL-alanine and its structurally related analogue, N-ω-chloroacetyl-L-ornithine (NCAO), in various cell line models. Due to a notable lack of published research on the biological effects of this compound, this guide will focus on the well-documented anti-proliferative and cytotoxic properties of NCAO as a comparator. This information is intended to provide a valuable point of reference for researchers investigating novel anti-cancer compounds.

Executive Summary

While this compound is a commercially available amino acid derivative, there is a significant gap in the scientific literature regarding its effects on cell viability, proliferation, or its mechanism of action in any cell line. In contrast, N-ω-chloroacetyl-L-ornithine (NCAO) has been identified as a potent inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, and has demonstrated significant anti-proliferative and apoptotic effects across a range of cancer cell lines. This guide presents the available data for NCAO to serve as a benchmark for future studies on related compounds like this compound.

Data Presentation: N-ω-chloroacetyl-L-ornithine (NCAO)

The following table summarizes the anti-proliferative activity of NCAO in various cancer cell lines, as determined by the EC50 (half-maximal effective concentration) after 72 hours of treatment.

Cell LineTissue of OriginEC50 (µmol/L) at 72h
Ca SkiHuman Cervical Cancer1.18 ± 0.07[1]
HepG2Human Liver Cancer10.1[2][3]
HeLaHuman Cervical Cancer15.8[2][3]
MCF-7Human Breast Cancer17.5[2][3]
MDA-MB-231Human Breast Cancer50.6 ± 0.3[1]
Vero (Normal)Monkey Kidney Epithelial>1000[1]

Note: The high EC50 value in the normal Vero cell line suggests selectivity of NCAO for cancer cells.[1]

Experimental Protocols

The following is a generalized experimental protocol for determining the anti-proliferative effects of a compound like NCAO in cancer cell lines.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., NCAO) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent alone.

3. Viability/Proliferation Assay (e.g., MTT Assay):

  • After the desired incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the solvent-treated control cells.

  • The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathway of N-ω-chloroacetyl-L-ornithine (NCAO)

The primary mechanism of action of NCAO is the inhibition of ornithine decarboxylase (ODC), which leads to the depletion of polyamines and subsequent induction of apoptosis.

NCAO_Signaling_Pathway NCAO N-ω-chloroacetyl-L-ornithine (NCAO) ODC Ornithine Decarboxylase (ODC) NCAO->ODC Inhibits Putrescine Putrescine ODC->Putrescine Catalyzes Proliferation Cell Proliferation & Survival Ornithine Ornithine Ornithine->ODC Substrate Polyamines Spermidine & Spermine (Polyamines) Putrescine->Polyamines Apoptosis Apoptosis Polyamines->Proliferation Promotes Polyamines->Apoptosis Inhibition leads to Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture Cell Line Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Compound Seeding->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform Viability Assay (e.g., MTT) Incubation->MTT_Assay Data_Analysis Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis EC50 Determine EC50 Value Data_Analysis->EC50

References

Safety Operating Guide

Proper Disposal of N-Chloroacetyl-DL-alanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Chloroacetyl-DL-alanine, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is a solid substance that requires careful handling in a well-ventilated laboratory setting. Before beginning any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In the event of a spill, the area should be cleared of all personnel. The spilled solid should be carefully swept up to avoid dust formation and placed into a designated, labeled container for disposal. The spill area should then be cleaned to ensure no residue remains.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to mitigate risks associated with its chemical properties, particularly the chloroacetyl group.

  • Containerization: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Neutralization (if required and feasible): For small quantities, a neutralization step can be considered to reduce the reactivity of the chloroacetyl group. This should be performed by trained personnel in a fume hood.

    • Prepare a 5% aqueous solution of sodium hydroxide or soda ash.

    • Slowly and carefully add the this compound to the basic solution while stirring. This process may be exothermic.

    • Allow the mixture to react completely. The resulting solution should be tested to ensure it is neutralized before proceeding to the next step.

  • Final Disposal:

    • For Un-neutralized Waste: The sealed container with the solid waste should be treated as hazardous waste. It should be disposed of through a licensed professional waste disposal service. Options may include incineration in a licensed facility or burial in a designated chemical landfill.[1]

    • For Neutralized Waste: The neutralized solution should be disposed of in accordance with local and institutional regulations for chemical waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.

  • Decontamination of Empty Containers: Any containers that held this compound should be decontaminated.

    • Rinse the container thoroughly with a 5% aqueous sodium hydroxide or soda ash solution.[1]

    • Follow with a water rinse.

    • Dispose of the rinsed container as advised by your institution's safety guidelines.

Summary of Key Chemical Data

For quick reference, the table below summarizes the essential quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₈ClNO₃
Molecular Weight 165.57 g/mol
Melting Point 125 °C
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Assess Risks & Don PPE B Gather Necessary Materials A->B C Collect Waste in Labeled Container D Small Quantity? C->D E Neutralize with 5% NaOH or Soda Ash D->E Yes F Package for Professional Disposal D->F No G Dispose of Neutralized Solution per Regulations E->G H Decontaminate Empty Containers F->H G->H I Document Disposal Record H->I J Clean Work Area I->J

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Chloroacetyl-DL-alanine

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Profile and Hazards

Property Data Source
CAS Number 1190-32-5TCI Chemicals
Appearance White to Almost white powder to crystalTCI Chemicals
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection.TCI Chemicals
Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before handling this compound. The primary hazards are associated with inhalation of the powder, skin and eye contact, and ingestion.

Personal Protective Equipment (PPE)

The mandatory personal protective equipment (PPE) must be worn at all times when handling this compound. This is in accordance with general safety procedures for hazardous chemicals.[1][2][3]

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing or dust generation.[4]
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is advisable to consult the glove manufacturer's resistance chart for specific chemical compatibility.[4][5]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a potential for dust generation.[3][6]
Protective Clothing A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Spill Kit: A spill kit appropriate for powdered chemical spills should be available.

Handling and Weighing
  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[8]

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure or a fume hood.

  • Transfer: Use appropriate tools (e.g., spatulas) for transferring the solid.

In Case of Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care, following all local, state, and federal regulations. Chlorinated organic compounds are considered hazardous waste and should not be disposed of in regular trash or down the drain.[11][12]

Waste Stream Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated, sealed hazardous waste bag or container.
Solutions containing this compound Collect in a labeled, sealed container for liquid hazardous waste.

Engage a certified hazardous waste disposal company for the final disposal of all waste materials.

Visual Safety Protocols

The following diagrams illustrate the key workflows for handling and emergency procedures.

Handling_Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh Compound Carefully gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer perform_exp Perform Experiment transfer->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Emergency_Response Figure 2: Emergency Response Plan cluster_actions Immediate Actions exposure Exposure Occurs skin_contact Skin Contact: Wash with soap & water for 15 min. exposure->skin_contact eye_contact Eye Contact: Flush with water for 15 min. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report Report Incident to Supervisor seek_medical->report

Caption: Emergency response for exposure incidents.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.